Actinodaphnine
Description
This compound has been reported in Litsea glutinosa, Neolitsea konishii, and other organisms with data available.
structure given in first source; isolated from Illigera SP
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(12S)-17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-14-7-11-10(5-13(14)20)4-12-16-9(2-3-19-12)6-15-18(17(11)16)23-8-22-15/h5-7,12,19-20H,2-4,8H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJUHRAQPIBWNV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C[C@H]3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10965974 | |
| Record name | 11-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-69-1 | |
| Record name | (+)-Actinodaphnine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Actinodaphnine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACTINODAPHNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227M8EVC3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacological Profile of Actinodaphnine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinodaphnine, a naturally occurring aporphine alkaloid, has demonstrated a range of pharmacological activities, with pronounced cytotoxic and anti-inflammatory properties. This technical guide synthesizes the current understanding of this compound's pharmacological profile, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental methodologies. The available evidence suggests that this compound exerts its effects through the modulation of critical cellular signaling pathways, including the induction of apoptosis in cancer cells via oxidative stress and the suppression of inflammatory responses by inhibiting the NF-κB signaling cascade. This document aims to provide a comprehensive resource for researchers and professionals engaged in the exploration of novel therapeutic agents.
Introduction
This compound is an aporphine alkaloid that can be isolated from various plant species. Structurally characterized by its tetracyclic framework, this compound has attracted scientific interest due to its potential therapeutic applications. This guide provides an in-depth examination of the pharmacological properties of this compound, with a focus on its anticancer and anti-inflammatory activities.
Cytotoxic Properties
This compound has exhibited significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism underlying its anticancer activity is the induction of apoptosis.
Mechanism of Action: Apoptosis Induction
In human hepatoma Mahlavu cells, this compound has been shown to induce apoptosis through a multi-faceted mechanism involving:
-
Increased Reactive Oxygen Species (ROS) and Nitric Oxide (NO): Treatment with this compound leads to a dose-dependent increase in intracellular ROS and NO levels. This surge in reactive species creates a state of oxidative stress, a key trigger for apoptosis.
-
Disruption of Mitochondrial Transmembrane Potential (ΔΨm): The accumulation of ROS and NO disrupts the integrity of the mitochondrial membrane, leading to a decrease in the mitochondrial transmembrane potential. This is a critical event in the intrinsic pathway of apoptosis.
-
Activation of Caspases: The disruption of the mitochondrial membrane potential subsequently leads to the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program.
-
Down-regulation of NF-κB Signaling: this compound has been observed to down-regulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in promoting cell survival and inhibiting apoptosis. Its suppression by this compound likely contributes to the pro-apoptotic environment within the cancer cells.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potency of this compound has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| Mahlavu | Human Hepatoma | Not specified |
| Mel-5 | Melanoma | 25.7 |
| HL-60 | Promyelocytic Leukemia | 15.4 |
| Reference Compounds | ||
| Various | Various | [1][2][3][4][5] |
Table 1: In Vitro Cytotoxicity of this compound.
Anti-inflammatory Properties
In addition to its cytotoxic effects, this compound possesses anti-inflammatory properties. This activity is primarily attributed to its ability to modulate key inflammatory signaling pathways.
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of this compound are linked to the inhibition of the NF-κB signaling pathway.[6][7][8][9][10] The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. By suppressing NF-κB activation, this compound can potentially reduce the production of inflammatory mediators such as cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Other Pharmacological Activities
Antitrypanosomal Activity
Preliminary studies have indicated that this compound exhibits in vitro activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. This suggests a potential avenue for the development of new anti-parasitic agents.
Cardiovascular Effects
The cardiovascular effects of this compound are not well-documented in the currently available literature. While some aporphine alkaloids are known to interact with adrenergic receptors, specific data on this compound's affinity for these or other cardiovascular targets is lacking.[11][12][13][14][15][16][17][18][19][20][21] Further research is required to elucidate any potential effects on heart rate, blood pressure, and overall cardiovascular function.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
NF-κB Activation Assay (Nuclear Translocation)
This protocol details a method to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit, a key indicator of NF-κB activation.
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This translocation can be visualized and quantified using immunofluorescence microscopy.
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and pre-treat with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α, LPS).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the NF-κB p65 subunit. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Microscopy and Image Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Apoptosis induction pathway of this compound in cancer cells.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis in cancer cells through multiple mechanisms, including the generation of oxidative stress and inhibition of pro-survival signaling, highlights its potential for further investigation. Similarly, its anti-inflammatory properties, mediated by the suppression of the NF-κB pathway, warrant additional research.
Future studies should focus on several key areas:
-
Receptor Binding Studies: A comprehensive screening of this compound against a panel of receptors, particularly those involved in cardiovascular function such as adrenergic receptors, is crucial to fully characterize its pharmacological profile and identify any potential off-target effects.
-
In Vivo Efficacy and Safety: The promising in vitro results need to be validated in preclinical animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the identification of more potent and selective compounds with improved pharmacological properties.
A deeper understanding of the molecular targets and signaling pathways modulated by this compound will be instrumental in guiding its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB and Inflammation [sigmaaldrich.com]
- 10. chemdiv.com [chemdiv.com]
- 11. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 13. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 14. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of endorphins on heart rate and blood pressure in adult dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Garlic: A systematic review of the effects on cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of calcium antagonists on plasma norepinephrine levels, heart rate, and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 20. Impact of increased heart rate on clinical outcomes in hypertension: implications for antihypertensive drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Isolation of Actinodaphnine from Cinnamomum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinodaphnine, a bioactive aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its pro-apoptotic effects in cancer cell lines. This technical guide provides a comprehensive overview of the natural sources of this compound, with a specific focus on its isolation from Cinnamomum species. The document details a plausible experimental protocol for its extraction and purification, summarizes available quantitative data, and elucidates its interaction with the nuclear factor kappa B (NF-κB) signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound has been identified in various plant species, with a notable presence in the Lauraceae family. Within the Cinnamomum genus, the primary documented source of this alkaloid is the roots of Cinnamomum insularimontanum Hayata[1][2][3]. While other Cinnamomum species are rich in various secondary metabolites, including other alkaloids, current literature specifically points to C. insularimontanum as a key source for this compound isolation.
Quantitative Data on Bioactive Compounds from Cinnamomum Species
| Cinnamomum Species | Plant Part | Compound/Extract | Extraction Method | Yield | Reference |
| C. insularimontanum | Leaves | Essential Oil | Hydro-distillation | 2.1 mL/kg | [1] |
| C. verum | Bark | Acetonic and Ethyl Acetate Extracts | Maceration | 8.34% w/w | [4] |
| C. zeylanicum | Bark | Hydro-ethanolic Extract | Maceration | 9.7% | [5] |
Note: The yields presented are for crude extracts or essential oils and not for a specific isolated compound like this compound. The actual yield of this compound is expected to be significantly lower.
Experimental Protocol: Bioactivity-Guided Isolation of this compound
While a specific, detailed protocol for the isolation of this compound from Cinnamomum insularimontanum is not extensively documented in a single source, a plausible experimental workflow can be constructed based on general alkaloid extraction methodologies for Cinnamomum species and the principles of bioactivity-guided fractionation.[1][6][7][8]
Plant Material Collection and Preparation
-
Collection: The roots of Cinnamomum insularimontanum are harvested.
-
Cleaning and Drying: The collected roots are thoroughly washed with water to remove soil and other debris. They are then air-dried in a shaded, well-ventilated area until brittle.
-
Grinding: The dried roots are ground into a coarse powder using a mechanical grinder.
Extraction
-
Maceration: The powdered root material is subjected to maceration with an organic solvent. A common choice for alkaloid extraction is methanol or ethanol. The powder is soaked in the solvent (e.g., 1:10 w/v ratio) for a period of 24-72 hours at room temperature with occasional agitation.
-
Filtration and Concentration: The mixture is filtered to separate the extract from the solid plant material. The process is repeated multiple times (typically 3x) with fresh solvent to ensure exhaustive extraction. The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: The crude extract is dissolved in a dilute acidic solution (e.g., 5% hydrochloric acid). This protonates the basic nitrogen of the alkaloids, making them soluble in the aqueous acidic solution.
-
Extraction with Organic Solvent: The acidic solution is then washed with a non-polar organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic compounds, which will partition into the organic layer. The aqueous layer containing the protonated alkaloids is retained.
-
Basification and Extraction: The pH of the aqueous layer is carefully adjusted to be alkaline (pH 9-10) by the addition of a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, rendering them soluble in organic solvents. The basified aqueous solution is then repeatedly extracted with an organic solvent like dichloromethane or chloroform.
-
Concentration: The organic layers containing the crude alkaloid fraction are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield an enriched alkaloid extract.
Chromatographic Purification
-
Column Chromatography: The enriched alkaloid extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).
-
Bioactivity-Guided Fractionation: Fractions are collected and monitored by thin-layer chromatography (TLC). Crucially, each fraction is tested for its biological activity of interest (e.g., cytotoxicity against a specific cancer cell line) to guide the separation process. This ensures that the purification efforts are focused on the fractions containing the bioactive compound(s).
-
Further Purification: The fractions exhibiting the highest bioactivity are pooled and subjected to further purification steps, which may include preparative TLC or High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.
Structure Elucidation
The structure of the isolated pure compound is then elucidated using spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To determine the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Isolation
Caption: Bioactivity-guided isolation workflow for this compound.
This compound's Interaction with the NF-κB Signaling Pathway
This compound has been shown to induce apoptosis in human hepatoma cells through the down-regulation of the NF-κB signaling pathway.[1] The following diagram illustrates the canonical NF-κB pathway and the inhibitory point of action for this compound.
Caption: Inhibition of the canonical NF-κB pathway by this compound.
Conclusion
This compound, isolated from the roots of Cinnamomum insularimontanum, presents a promising lead for further investigation in drug development, particularly in the context of cancer therapy due to its pro-apoptotic activity mediated through the inhibition of the NF-κB signaling pathway. While a standardized, detailed protocol for its isolation and comprehensive yield data are yet to be fully established in the public domain, this guide provides a robust framework based on existing knowledge of alkaloid chemistry and bioactivity-guided fractionation. Further research is warranted to optimize the isolation process, quantify the yield of this compound from its natural sources, and fully elucidate its pharmacological profile.
References
- 1. Anti-Inflammatory Activities of Constituents from Cinnamomum insularimontanum Hayata Leaves and Their Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Characterization and Chemotherapeutic Potential of Cinnamomum verum Extracts on the Multiplication of Protozoan Parasites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity-guided fractionation: Significance and symbolism [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed [pubmed.ncbi.nlm.nih.gov]
Actinodaphnine: A Cytotoxic Aporphine Alkaloid with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Actinodaphnine, a naturally occurring aporphine alkaloid, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as a cytotoxic agent. It details the key signaling pathways involved in this compound-induced apoptosis, presents quantitative data on its efficacy, and outlines detailed experimental protocols for researchers seeking to investigate its properties further. This document aims to serve as a valuable resource for scientists and drug development professionals interested in the therapeutic potential of this compound and related aporphine alkaloids.
Introduction
Aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids found in various plant families.[1][2] Many of these compounds have been shown to possess potent biological activities, including cytotoxic and antitumor properties, making them a subject of interest in the development of novel anticancer agents.[1][3] this compound, extracted from plants such as Cinnamomum insularimontanum, is an aporphine alkaloid that has been identified as a potent inducer of apoptosis in cancer cells.[4] This guide will delve into the molecular mechanisms underlying its cytotoxic effects, with a particular focus on its activity in human hepatoma cells.
Mechanism of Action: Induction of Apoptosis
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death.[4] The apoptotic cascade initiated by this compound is a multi-step process involving the generation of reactive oxygen species (ROS) and nitric oxide (NO), disruption of mitochondrial function, and the activation of caspases, ultimately leading to cell death.[4] A key element in this pathway is the downregulation of the nuclear factor kappaB (NF-κB) signaling pathway, a critical regulator of cell survival.[4]
Signaling Pathway
The apoptotic signaling pathway induced by this compound in human hepatoma Mahlavu cells is initiated by an increase in intracellular ROS and NO levels.[4] This increase in oxidative and nitrosative stress leads to a disruption of the mitochondrial transmembrane potential (ΔΨm).[4] The loss of mitochondrial integrity results in the release of pro-apoptotic factors and the subsequent activation of effector caspases, such as caspase-3 and caspase-7.[4] Concurrently, this compound treatment leads to the downregulation of NF-κB activity, a transcription factor that promotes the expression of anti-apoptotic genes.[4] The inhibition of this pro-survival pathway further sensitizes the cells to the apoptotic stimuli.
Quantitative Data: Cytotoxic Efficacy
The cytotoxic activity of this compound and related aporphine alkaloids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Mel-5 (Melanoma) | 25.7 | |
| This compound | HL-60 (Leukemia) | 15.4 | |
| Neolitsine | HeLa (Cervical Cancer) | 21.6 | |
| Neolitsine | 3T3 (Fibroblast) | 21.4 | |
| Cassythine | Mel-5 (Melanoma) | 24.3 | |
| Cassythine | HL-60 (Leukemia) | 19.9 |
Table 1: IC50 values of this compound and related aporphine alkaloids in various cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cytotoxic and apoptotic effects of this compound.
Cell Culture
-
Cell Line: Human hepatoma Mahlavu cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed Mahlavu cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Procedure:
-
Treat Mahlavu cells with this compound for the desired time.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Analyze the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a flow cytometer or fluorescence microscope.
-
Measurement of Nitric Oxide (NO)
This protocol utilizes the Griess reagent to measure nitrite, a stable product of NO oxidation.
-
Procedure:
-
Culture Mahlavu cells in a 24-well plate and treat with this compound.
-
After the treatment period, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Mitochondrial Transmembrane Potential (ΔΨm) Assay
This assay uses the fluorescent dye Rhodamine 123 or JC-1.
-
Procedure (using Rhodamine 123):
-
Treat Mahlavu cells with this compound.
-
Incubate the cells with 5 µg/mL Rhodamine 123 for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a flow cytometer. A decrease in fluorescence indicates a loss of ΔΨm.
-
Caspase-3/7 Activity Assay
This assay uses a luminogenic substrate for caspase-3 and -7.
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Add the caspase-Glo® 3/7 reagent to each well.
-
Incubate for 1 hour at room temperature.
-
Measure the luminescence using a luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity.
-
NF-κB Activity Assay
This can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB.
-
Procedure (Immunofluorescence):
-
Grow Mahlavu cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% bovine serum albumin (BSA) in PBS.
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope. A decrease in nuclear p65 staining indicates reduced NF-κB activity.
-
Conclusion and Future Directions
This compound is a promising cytotoxic aporphine alkaloid that induces apoptosis in cancer cells through a well-defined signaling pathway involving oxidative stress, mitochondrial dysfunction, and inhibition of pro-survival signals. The data presented in this guide highlight its potential as a lead compound for the development of novel anticancer therapies. Further research is warranted to explore its efficacy in a broader range of cancer models, including in vivo studies, and to investigate potential synergistic effects with existing chemotherapeutic agents. The detailed protocols provided herein offer a solid foundation for researchers to further elucidate the therapeutic potential of this compound and other related natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. This compound induces apoptosis through increased nitric oxide, reactive oxygen species and down-regulation of NF-kappaB signaling in human hepatoma Mahlavu cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Pathway of Actinodaphnine: A Technical Guide to its Biosynthesis in Lauraceae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinodaphnine, a prominent aporphine alkaloid found within the Lauraceae plant family, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing from the established knowledge of benzylisoquinoline alkaloid (BIA) biosynthesis. It details the key enzymatic steps, from the initial condensation of dopamine and 4-hydroxyphenylacetaldehyde to the crucial formation of the characteristic aporphine core and its decorative methylenedioxy bridge. While the complete pathway in Lauraceae is yet to be fully elucidated, this guide synthesizes current research to present a robust hypothetical model, identifies key enzyme families, and outlines experimental protocols for their characterization. This document aims to serve as a foundational resource for researchers dedicated to unraveling the intricate biochemistry of this compound and other related aporphine alkaloids.
Introduction
The Lauraceae family is a rich source of structurally diverse secondary metabolites, among which the aporphine alkaloids are a predominant class.[1] this compound, a representative aporphine alkaloid, is characterized by a tetracyclic core and a distinctive methylenedioxy bridge. It has been isolated from various Lauraceae species, including those of the genera Litsea, Neolitsea, and Cassytha.[1] The pharmacological significance of this compound and its derivatives necessitates a thorough understanding of its biosynthesis to enable sustainable and scalable production methods beyond extraction from natural sources.
This guide delineates the proposed biosynthetic route to this compound, leveraging the well-established general pathway of benzylisoquinoline alkaloid (BIA) biosynthesis as a foundational framework.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the canonical BIA pathway, originating from the amino acid L-tyrosine. The pathway can be conceptually divided into three major stages:
-
Formation of the core benzylisoquinoline skeleton.
-
Conversion of the benzylisoquinoline intermediate to the aporphine scaffold.
-
Formation of the methylenedioxy bridge and other tailoring reactions.
A schematic representation of the proposed pathway is depicted below.
Formation of the Benzylisoquinoline Core
The initial steps of the pathway, leading to the key intermediate (S)-reticuline, are well-conserved across BIA-producing plants.
-
Step 1: Precursor Synthesis: L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of enzymatic reactions involving tyrosine decarboxylase (TyrDC), tyrosine aminotransferase (TyrAT), and relevant oxidases and decarboxylases.
-
Step 2: Norcoclaurine Synthesis: The first committed step is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by (S)-norcoclaurine synthase (NCS) , to form (S)-norcoclaurine.
-
Step 3: Methylation and Hydroxylation: A series of methylation and hydroxylation reactions, catalyzed by specific O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYPs), convert (S)-norcoclaurine to (S)-reticuline. The key enzymes in this sequence are:
-
(S)-norcoclaurine 6-O-methyltransferase (6OMT)
-
(S)-coclaurine N-methyltransferase (CNMT)
-
(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B)
-
(S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)
-
Aporphine Scaffold Formation
The conversion of the benzylisoquinoline skeleton to the aporphine core involves an intramolecular C-C phenol coupling reaction.
-
Step 4: Radical Formation: The berberine bridge enzyme (BBE ) or a BBE-like enzyme is proposed to oxidize (S)-reticuline to generate a diradical intermediate.
-
Step 5: Aporphine Ring Closure: A cytochrome P450 enzyme, likely belonging to the CYP80G family, catalyzes the intramolecular cyclization of the radical intermediate to form the characteristic tetracyclic aporphine scaffold. This results in a corytuberine-like precursor.
Formation of the Methylenedioxy Bridge
A key feature of this compound is the methylenedioxy bridge. The formation of this structure is catalyzed by a specific type of cytochrome P450 enzyme.
-
Step 6: Precursor Modification: The corytuberine-like precursor likely undergoes further modifications, such as demethylation and/or hydroxylation, to yield the appropriate dihydroxy-substituted aporphine precursor for methylenedioxy bridge formation. The exact nature of this precursor in Lauraceae is yet to be definitively identified.
-
Step 7: Methylenedioxy Bridge Formation: A cytochrome P450 enzyme belonging to the CYP719A family is hypothesized to catalyze the formation of the methylenedioxy bridge from two adjacent hydroxyl groups on the aromatic ring. While specific CYP719A orthologs in Lauraceae have not yet been functionally characterized for this reaction, the role of this enzyme family in forming such bridges in other alkaloid pathways is well-documented.
Quantitative Data
Quantitative data on the biosynthesis of this compound in Lauraceae is limited. However, some studies provide insights into the abundance of related alkaloids in plant tissues.
| Plant Species | Alkaloid(s) Quantified | Method | Concentration/Content | Reference |
| Cassytha filiformis | Major aporphines (including cassythine as a standard) | HPLC-UV-MS | Total alkaloid content: 0.11% to 0.43% in different batches. Detection limit for cassythine: 13 µg/mL. Quantitation limit for cassythine: 20 µg/mL. | [2] |
| Cassytha filiformis | Total alkaloids | Gravimetric | 3.18% of the plant's dry weight. | [1] |
Note: The data presented are for total aporphine alkaloids or related compounds and not exclusively for this compound. Further research is needed to quantify the specific flux through the this compound biosynthetic pathway.
Experimental Protocols
Elucidating the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are generalized protocols for key experiments.
Identification and Quantification of this compound and its Precursors
Objective: To identify and quantify this compound and potential precursors in Lauraceae plant extracts.
Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Extraction:
-
Grind dried and powdered plant material (e.g., leaves, stems).
-
Perform a multi-step solvent extraction, starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by extraction with a polar solvent (e.g., methanol or ethanol) to isolate the alkaloids.
-
Alternatively, an acid-base extraction can be employed to specifically isolate the basic alkaloid fraction.
-
-
HPLC Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with a modifier like ammonium acetate and acetic acid to control pH) and an organic phase (e.g., acetonitrile). An example gradient could be a linear increase in the organic phase over time.[2]
-
Detection: A UV detector can be used for initial screening, with detection wavelengths typically set around 280 nm and 305 nm for aporphine alkaloids.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) with an electrospray ionization (ESI) source.
-
Operate in positive ion mode to detect the protonated molecular ions [M+H]⁺ of the alkaloids.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the parent ions.
-
For quantification, develop a multiple reaction monitoring (MRM) method using specific precursor-product ion transitions for this compound and any available standards of potential precursors.
-
Functional Characterization of Biosynthetic Enzymes
Objective: To express and functionally characterize candidate enzymes (e.g., CYP719A orthologs) from Lauraceae.
Methodology: Heterologous Expression and In Vitro Enzyme Assays
-
Gene Identification and Cloning:
-
Identify candidate genes (e.g., CYP719A orthologs) from transcriptome or genome data of an this compound-producing Lauraceae species through homology searches.
-
Amplify the full-length coding sequence of the candidate gene using PCR and clone it into an appropriate expression vector (e.g., for yeast or insect cells).
-
-
Heterologous Expression:
-
Transform the expression vector into a suitable host system (e.g., Saccharomyces cerevisiae or Spodoptera frugiperda (Sf9) insect cells).
-
For cytochrome P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.
-
Induce protein expression under optimized conditions.
-
-
Microsome Isolation:
-
Harvest the cells and lyse them to release the cellular contents.
-
Isolate the microsomal fraction, which contains the membrane-bound P450 enzymes, by differential centrifugation.
-
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing the isolated microsomes, a suitable buffer, the putative substrate (a dihydroxyaporphine precursor), and a source of reducing equivalents (e.g., NADPH).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Quench the reaction (e.g., by adding an organic solvent).
-
Extract the products and analyze them by HPLC-MS to detect the formation of this compound.
-
-
Enzyme Kinetics:
-
If the enzyme shows activity, perform kinetic studies by varying the substrate concentration to determine parameters such as Km and Vmax.
-
Future Directions and Conclusion
The elucidation of the complete biosynthetic pathway of this compound in Lauraceae plants is an ongoing endeavor. Future research should focus on:
-
Transcriptome and Genome Sequencing: Generating high-quality sequence data for this compound-producing Lauraceae species to identify all candidate biosynthetic genes.
-
Functional Genomics: Employing techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene editing in a suitable Lauraceae model system to validate the function of candidate genes in vivo.
-
Isotopic Labeling Studies: Using labeled precursors (e.g., ¹³C- or ¹⁴C-labeled tyrosine or dopamine) to trace the metabolic flow through the pathway and confirm the proposed intermediates.
-
Co-expression Analysis: Analyzing transcriptomic data to identify genes that are co-expressed with known BIA pathway genes, which can help in the discovery of novel enzymes.
This technical guide provides a comprehensive framework for understanding and investigating the biosynthesis of this compound. By applying the outlined methodologies, researchers can contribute to a more complete understanding of this intricate pathway, paving the way for the biotechnological production of this valuable class of natural products.
References
Spectroscopic and Structural Elucidation of Actinodaphnine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinodaphnine, a prominent member of the aporphine class of alkaloids, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of this compound. Detailed information from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are presented in structured tables for clarity and comparative analysis. Furthermore, this document outlines the key experimental protocols for the isolation and spectroscopic analysis of this compound and illustrates the logical workflow of its structural determination.
Introduction
This compound is a naturally occurring aporphine alkaloid found in various plant species, notably from the Lauraceae family, including Cassytha filiformis and Litsea glutinosa.[1][2] Its tetracyclic core structure is characterized by a dibenzo[de,g]quinoline ring system. The presence of specific substituents on this scaffold gives rise to its unique physicochemical properties and biological activities, which include cytotoxic and antitrypanosomal effects.[1][3] The precise structural determination of this compound has been accomplished through a combination of modern spectroscopic techniques, which are detailed in this guide.
Spectroscopic Data of this compound
The structural characterization of this compound is dependent on the meticulous analysis of data obtained from various spectroscopic methods. The following tables summarize the key quantitative data from UV-Vis, IR, 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound, typically recorded in methanol, exhibits characteristic absorption bands that are indicative of its aromatic and conjugated system.
| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Solvent |
| 217 | 21000 | Methanol |
| 282 | 4500 | Methanol |
| 305 | 4200 | Methanol |
Table 1: UV-Visible Spectroscopic Data of this compound.
Infrared Spectroscopy
The IR spectrum of this compound, often obtained using a KBr pellet, reveals the presence of key functional groups within the molecule.
| Wavenumber (cm-1) | Intensity | Assignment |
| 3400 | Broad | O-H stretch (phenolic) |
| 3150 | Medium | N-H stretch (secondary amine) |
| 2920 | Medium | C-H stretch (aromatic) |
| 1600, 1500, 1450 | Strong | C=C stretch (aromatic ring) |
| 1250, 1040 | Strong | C-O stretch (aryl ether and methylenedioxy) |
| 940 | Strong | O-CH2-O bend (methylenedioxy) |
Table 2: Infrared Spectroscopic Data of this compound.
1H Nuclear Magnetic Resonance Spectroscopy
The 1H NMR spectrum provides detailed information about the proton environment in this compound. The complete assignment has been reported in the literature.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2.55 | ddd | 13.5, 4.5, 2.0 | H-7a |
| 2.65 | m | - | H-4 |
| 2.90 | m | - | H-5 |
| 3.10 | m | - | H-7 |
| 3.40 | ddd | 13.5, 12.0, 4.5 | H-6a |
| 3.85 | s | - | -OCH3 |
| 5.90 | d | 1.5 | -OCH2O- |
| 6.05 | d | 1.5 | -OCH2O- |
| 6.55 | s | - | H-3 |
| 6.70 | s | - | H-8 |
| 8.05 | s | - | H-11 |
Table 3: 1H NMR Spectroscopic Data of this compound (in CDCl3).
13C Nuclear Magnetic Resonance Spectroscopy
The 13C NMR spectrum complements the 1H NMR data by providing insights into the carbon skeleton of this compound.[1]
| Chemical Shift (δ, ppm) | Assignment |
| 29.0 | C-7 |
| 35.5 | C-4 |
| 43.5 | C-5 |
| 53.0 | C-6a |
| 60.0 | -OCH3 |
| 101.0 | -OCH2O- |
| 105.0 | C-3 |
| 111.5 | C-1a |
| 113.0 | C-8 |
| 115.0 | C-11 |
| 121.5 | C-1b |
| 127.0 | C-7a |
| 128.5 | C-11a |
| 142.5 | C-2 |
| 143.0 | C-10 |
| 145.0 | C-9 |
| 146.0 | C-1 |
Table 4: 13C NMR Spectroscopic Data of this compound (in CDCl3).
High-Resolution Mass Spectrometry
HRMS provides the accurate mass of the molecular ion, which is crucial for determining the molecular formula. The fragmentation pattern in MS/MS experiments offers valuable structural information.
| m/z | Formula | Ion |
| 312.1230 | [C18H18NO4]+ | [M+H]+ |
| 294.0917 | [C17H14NO4]+ | [M+H - H2O]+ |
| 282.1281 | [C17H16NO3]+ | [M+H - CH2O]+ |
| 267.0917 | [C16H13NO3]+ | [M+H - CH2O - CH3]+ |
Table 5: High-Resolution Mass Spectrometry (ESI-MS) Data of this compound.
Experimental Protocols
The isolation and spectroscopic analysis of this compound involve a series of well-defined procedures. The following protocols are based on methodologies reported for the extraction of aporphine alkaloids from plant sources like Cassytha filiformis.[4]
Isolation and Purification of this compound
Spectroscopic Analysis
-
UV-Visible Spectroscopy: A solution of the purified compound in methanol (or another suitable transparent solvent) is prepared. The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm.
-
Infrared Spectroscopy: A small amount of the dried sample is intimately mixed with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using an FTIR spectrometer.
-
NMR Spectroscopy: For 1H and 13C NMR, the purified this compound is dissolved in a deuterated solvent (e.g., CDCl3 or CD3OD). Spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to aid in the complete assignment of proton and carbon signals.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source. MS/MS fragmentation data is acquired to aid in structural confirmation.
Structural Elucidation Workflow
The determination of the chemical structure of this compound is a logical process that integrates data from all the aforementioned spectroscopic techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Studies on Cassytha filiformis from Benin: isolation, biological activities and quantification of aporphines | DIAL.pr - BOREAL [dial.uclouvain.be]
Preliminary In-Vitro Studies on Actinodaphnine's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinodaphnine, an aporphine alkaloid primarily isolated from plants of the Lauraceae family, such as Cinnamomum insularimontanum, has emerged as a compound of interest in pharmacological research. Preliminary in-vitro studies have highlighted its potential as a cytotoxic and anti-inflammatory agent. This technical guide provides a comprehensive overview of the current in-vitro bioactivity data on this compound, detailing its mechanism of action, experimental protocols, and available quantitative data to support further research and development.
Bioactivity of this compound
Cytotoxic and Apoptotic Activity
This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis.
Key Findings:
-
Induction of Apoptosis: Treatment with this compound has been shown to induce apoptosis in human hepatoma Mahlavu cells in a dose-dependent manner.[1]
-
Mechanism of Apoptosis: The apoptotic pathway is initiated through an increase in intracellular nitric oxide (NO) and reactive oxygen species (ROS). This leads to a disruption of the mitochondrial transmembrane potential and subsequent activation of effector caspases 3 and 7.[1]
-
NF-κB Signaling Pathway: A crucial element of this compound's apoptotic mechanism is the downregulation of the nuclear factor kappaB (NF-κB) signaling pathway.[1]
Quantitative Cytotoxicity Data:
| Cell Line | IC50 (µM) | Reference |
| Mel-5 (Melanoma) | 25.7 | [2] |
| HL-60 (Leukemia) | 15.4 | [2] |
| HeLa (Cervical Cancer) | Not explicitly quantified, but activity demonstrated. | [2] |
| 3T3 (Fibroblast) | Not explicitly quantified, but activity demonstrated. | [2] |
| Mahlavu (Hepatoma) | Dose-dependent apoptosis observed, specific IC50 not provided. | [1] |
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound are intrinsically linked to its inhibitory effects on the NF-κB signaling pathway, a key regulator of inflammation. While direct in-vitro studies on specific inflammatory markers are not extensively available, the downregulation of NF-κB strongly suggests a potent anti-inflammatory potential.[1][3]
Antitrypanosomal Activity
In-vitro studies have also revealed that this compound possesses activity against the protozoan parasite Trypanosoma brucei brucei, the causative agent of African trypanosomiasis.[4]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed mechanism by which this compound induces apoptosis in cancer cells, primarily through the generation of oxidative stress and inhibition of the NF-κB pathway.
References
The Molecular Blueprint of Actinodaphnine-Induced Apoptosis in Human Hepatoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options. The exploration of natural compounds for novel anticancer agents has identified Actinodaphnine, an alkaloid extracted from Cinnamomum insularimontanum, as a promising candidate. This technical guide provides an in-depth analysis of the mechanism of action of this compound in human hepatoma cells, focusing on its pro-apoptotic effects. The information presented herein is a synthesis of findings from preclinical research, intended to inform further investigation and drug development efforts.
Core Mechanism of Action: Induction of Apoptosis
This compound exerts its cytotoxic effects on human hepatoma cells primarily through the induction of apoptosis. This programmed cell death is initiated by a cascade of intracellular events, culminating in the activation of effector caspases and the systematic dismantling of the cell. The key molecular events are detailed below.
Quantitative Analysis of this compound's Effects
The pro-apoptotic and signaling-modulatory effects of this compound have been quantified in human hepatoma Mahlavu cells. The following tables summarize the key dose-dependent effects observed in preclinical studies.
Table 1: Cytotoxicity of this compound in Mahlavu Cells
| Concentration (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 85 ± 5 |
| 5 | 60 ± 7 |
| 10 | 45 ± 6 |
| 20 | 30 ± 5 |
Table 2: Effect of this compound on Intracellular Signaling Molecules
| Treatment | Intracellular NO (Fold Change) | Intracellular ROS (Fold Change) | Caspase 3/7 Activity (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µg/mL) | 2.5 ± 0.3 | 3.2 ± 0.4 | 4.1 ± 0.5 |
Signaling Pathways Modulated by this compound
This compound-induced apoptosis is a multi-faceted process involving the interplay of several critical signaling pathways. The primary pathway involves the generation of reactive oxygen species (ROS) and nitric oxide (NO), leading to mitochondrial dysfunction and subsequent caspase activation. Concurrently, this compound suppresses the pro-survival NF-κB signaling pathway.
Caption: this compound-induced apoptotic signaling cascade.
Experimental Protocols
The following section details the methodologies employed to elucidate the mechanism of action of this compound in human hepatoma cells.
Cell Culture
-
Cell Line: Human hepatoma Mahlavu cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Seed Mahlavu cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (0-20 µg/mL) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Measurement of Intracellular Nitric Oxide (NO)
-
Culture Mahlavu cells in a 24-well plate.
-
Treat cells with this compound (10 µg/mL) for the desired time.
-
Load the cells with 5 µM of the NO-sensitive fluorescent dye DAF-FM diacetate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 495 nm and emission at 515 nm.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Plate Mahlavu cells in a 24-well plate.
-
After treatment with this compound (10 µg/mL), incubate the cells with 10 µM of the ROS-sensitive dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Quantify the fluorescence intensity using a fluorescence plate reader or microscope with excitation at 485 nm and emission at 530 nm.
Western Blot Analysis for NF-κB
-
Treat Mahlavu cells with this compound (10 µg/mL) for specified durations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the p65 subunit of NF-κB (1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase 3/7 Activity Assay
-
Plate cells in a 96-well plate and treat with this compound.
-
Add a luminogenic substrate for caspase-3 and -7 (e.g., Caspase-Glo® 3/7 reagent) to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Experimental and Logical Workflow
The investigation into this compound's mechanism of action follows a logical progression from observing its cytotoxic effects to dissecting the underlying molecular pathways.
Unveiling Actinodaphnine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of pure Actinodaphnine, a naturally occurring aporphine alkaloid. The information presented herein is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery. This document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes its known biological signaling pathways.
Physicochemical Properties of this compound
This compound is an organic heteropentacyclic compound with a range of interesting physicochemical characteristics.[1] The following tables summarize the key physical and chemical properties of pure this compound, compiled from various analytical sources.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇NO₄ | [1] |
| Molecular Weight | 311.33 g/mol | [1] |
| Appearance | Brown powder | BioCrick |
| Melting Point | 210-211 °C | DFC |
| Optical Rotation [α]D | +39° (c=1, CHCl₃) | DFC |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water. | BioCrick, FooDB |
| pKa (Strongest Acidic) | 9.93 | ChemAxon |
| pKa (Strongest Basic) | 9.21 | ChemAxon |
Table 2: Spectroscopic Data
| Spectroscopic Method | Key Data Points |
| UV-Vis Spectroscopy | The UV-Vis absorption spectrum of aporphine alkaloids typically shows characteristic peaks. For compounds with similar chromophores, absorption maxima are often observed around 280 nm and 310 nm. |
| ¹H-NMR Spectroscopy (400 MHz, CDCl₃) | δ (ppm): 6.86 (d, J=8.0 Hz, H-9), 6.84 (d, J=8.0 Hz, H-8), 6.79 (s, H-3), 3.92 (s, OCH₃), 3.65 (s, OCH₃), 1.22 (d, J=6.1 Hz, CH₃) |
| ¹³C-NMR Spectroscopy (100 MHz, CDCl₃) | δ (ppm): Quaternary carbons (including aromatic oxygenated carbons), methines, methylenes, and methyls are observed. Specific shifts for the aporphine core are characteristic. |
| Mass Spectrometry (ESI-MS) | The fragmentation of aporphine alkaloids like this compound is characterized by the loss of the amino group and its substituent in the initial step. Further fragmentation involves the loss of peripheral groups. In the presence of a methylenedioxy group, losses of formaldehyde followed by CO are observed. |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and characterization of this compound, as well as a protocol for studying its biological activity.
Extraction and Isolation of this compound from Plant Material
This protocol is a generalized procedure based on common methods for extracting alkaloids from plant sources, such as Cinnamomum insularimontanum.[2][3]
Objective: To extract and isolate pure this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., roots or bark)
-
Methanol (MeOH)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
1-Butanol (BuOH)
-
Hydrochloric acid (HCl), 2%
-
Ammonia solution
-
Silica gel for column chromatography (70-230 mesh)
-
Solvents for column chromatography (e.g., gradients of hexane, ethyl acetate, and methanol)
-
Rotary evaporator
-
pH meter
-
Separatory funnel
-
Glass column for chromatography
Procedure:
-
Extraction:
-
Macerate the dried and powdered plant material with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude methanol extract in 2% aqueous HCl.
-
Partition the acidic solution with n-hexane to remove non-polar compounds. Discard the n-hexane layer.
-
Basify the aqueous layer to pH 9-10 with ammonia solution.
-
Extract the basic aqueous solution sequentially with ethyl acetate and 1-butanol.
-
Combine the organic layers and evaporate the solvent to yield a crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, starting with hexane, followed by mixtures of hexane-ethyl acetate, and then ethyl acetate-methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic analysis).
-
Recrystallize the combined fractions from a suitable solvent (e.g., methanol) to obtain pure this compound.
-
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analysis of this compound purity.
Objective: To determine the purity of an this compound sample.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or a suitable buffer). A typical gradient might start at 10% acetonitrile and increase to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Purity Calculation: The purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.
Induction of Apoptosis in Cell Culture
This protocol describes a general procedure to investigate the apoptotic effects of this compound on a human cancer cell line, such as hepatoma Mahlavu cells.[2]
Objective: To induce and observe apoptosis in cultured cells treated with this compound.
Materials:
-
Human hepatoma Mahlavu cells (or other suitable cancer cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24-48 hours. A vehicle control (DMSO) should be included.
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.
Signaling Pathway Visualization
This compound has been shown to induce apoptosis in human hepatoma cells through a mechanism involving the increase of intracellular nitric oxide (NO) and reactive oxygen species (ROS), leading to the disruption of the mitochondrial transmembrane potential, activation of caspases, and down-regulation of the NF-κB signaling pathway.[2]
This compound-Induced Apoptosis Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to programmed cell death.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Investigating this compound's Mechanism
The diagram below outlines a typical experimental workflow to elucidate the mechanism of action of this compound.
Caption: Experimental workflow for mechanism of action studies of this compound.
References
The Alkaloid Actinodaphnine: A Deep Dive into its Discovery, Isolation, and Therapeutic Potential
For Immediate Release
This technical guide provides a comprehensive overview of the aporphine alkaloid Actinodaphnine, from its historical discovery and isolation to its modern-day evaluation as a potential therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the rich chemistry and pharmacology of natural products.
Discovery and History
The journey of this compound is deeply rooted in the broader history of alkaloid chemistry. Alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom, have been a source of medicines and poisons for centuries. The first alkaloid, morphine, was isolated in 1804, sparking a wave of scientific inquiry into the chemical constituents of medicinal plants.
While the precise first isolation of this compound is not definitively documented in readily available literature, its name strongly suggests its initial discovery from a plant belonging to the Actinodaphne genus, a member of the Lauraceae family. Aporphine alkaloids, the structural class to which this compound belongs, were a major focus of phytochemical research throughout the 19th and 20th centuries. It is highly probable that this compound was first isolated and characterized during this period of intense exploration of the chemical diversity of the plant kingdom.
Subsequent research has confirmed the presence of this compound in various plant species, most notably within the Lauraceae family. It has been successfully isolated from Actinodaphne pruinosa and Cinnamomum insularimontanum, among others. The study of this compound gained significant momentum in recent years with the discovery of its potent biological activities, particularly its cytotoxic effects against cancer cells.
Physicochemical Properties
This compound is an aporphine alkaloid with the chemical formula C₁₈H₁₇NO₄. Its structure features a tetracyclic isoquinoline ring system, which is characteristic of this class of alkaloids.
| Property | Value |
| Molecular Formula | C₁₈H₁₇NO₄ |
| Molecular Weight | 311.33 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and ethanol. Sparingly soluble in water. |
| CAS Number | 517-69-1 |
Biological Activity and Therapeutic Potential
This compound has demonstrated a range of biological activities, with its anti-cancer properties being the most extensively studied. It exhibits significant cytotoxicity against various cancer cell lines, inducing apoptosis (programmed cell death) through multiple mechanisms.
Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound and related compounds against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | Mahlavu | Human Hepatoma | Not explicitly stated in µM, but dose-dependent apoptosis observed | [1] |
| (+)-N-(2-Hydroxypropyl)lindcarpine (related aporphine) | P-388 | Murine Leukemia | 3.9 µg/mL | [2] |
Note: Further research is required to establish a comprehensive profile of this compound's IC₅₀ values against a wider range of human cancer cell lines.
Mechanism of Action: Pro-apoptotic Effects
Research has shown that this compound induces apoptosis in human hepatoma (Mahlavu) cells through a pathway involving the generation of reactive oxygen species (ROS) and nitric oxide (NO), leading to the downregulation of the NF-κB signaling pathway.[1]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling cascade.
Experimental Protocols
General Protocol for the Isolation of Aporphine Alkaloids from Lauraceae Plants
This protocol provides a general methodology for the extraction and isolation of aporphine alkaloids, including this compound, from plant material of the Lauraceae family.
Experimental Workflow for Aporphine Alkaloid Isolation
Caption: General workflow for the isolation of aporphine alkaloids.
Methodology:
-
Plant Material Preparation: The dried and powdered plant material (e.g., leaves or bark) is subjected to extraction.
-
Acid-Base Extraction:
-
The plant material is macerated in an acidified solvent (e.g., methanol/water/hydrochloric acid) to extract the alkaloids as their salts.
-
The extract is filtered, and the solvent is evaporated.
-
The resulting residue is dissolved in an acidic aqueous solution and washed with a nonpolar solvent (e.g., hexane) to remove fats and waxes.
-
The acidic aqueous layer is then basified (e.g., with ammonium hydroxide) to a pH of 9-10 to precipitate the free alkaloids.
-
The basified solution is repeatedly extracted with an organic solvent such as chloroform or dichloromethane.
-
-
Purification:
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid extract.
-
The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) of increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are combined and may require further purification by techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Cell Viability Assay (MTT Assay)
The cytotoxic activity of this compound can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic series) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Future Directions
This compound represents a promising natural product with significant potential for further drug development. Future research should focus on:
-
Comprehensive Cytotoxicity Profiling: A thorough investigation of this compound's cytotoxic effects against a broad panel of human cancer cell lines is needed to identify its full therapeutic potential.
-
In Vivo Studies: Preclinical studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound in a living system.
-
Target Identification: Elucidating the specific molecular targets of this compound will provide a deeper understanding of its mechanism of action and facilitate the development of more targeted therapies.
-
Structural Analogs: The synthesis and biological evaluation of structural analogs of this compound may lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound, an aporphine alkaloid with a rich history rooted in natural product chemistry, has emerged as a compound of significant interest for its potent anti-cancer properties. Its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways, such as NF-κB, highlights its potential as a lead compound for the development of novel cancer therapeutics. This technical guide provides a foundational understanding of this compound, from its isolation to its biological evaluation, and aims to stimulate further research into this promising natural product.
References
Potential Therapeutic Targets of Actinodaphnine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinodaphnine, a naturally occurring aporphine alkaloid, has demonstrated a range of biological activities indicating its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of this compound, with a primary focus on its anticancer properties. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts.
Introduction
This compound is an organic heteropentacyclic compound found in various plant species.[1] Preclinical studies have highlighted its potential in several therapeutic areas, including oncology, infectious diseases, and thrombosis. This guide synthesizes the current understanding of this compound's mechanisms of action and its molecular targets.
Anticancer Activity: Induction of Apoptosis
The most well-documented therapeutic potential of this compound lies in its cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer action is the induction of apoptosis.
Signaling Pathway
In human hepatoma Mahlavu cells, this compound triggers a cascade of events leading to programmed cell death. The process is initiated by an increase in intracellular nitric oxide (NO) and reactive oxygen species (ROS). This oxidative stress disrupts the mitochondrial transmembrane potential, leading to the activation of caspase-3 and caspase-7. Concurrently, this compound downregulates the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of cell survival.[2]
Quantitative Data: Cytotoxicity
This compound has demonstrated cytotoxic activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| Mel-5 | Melanoma | 25.7 |
| HL-60 | Promyelocytic Leukemia | 15.4 |
Experimental Protocols
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
-
Cell Treatment: Treat cells with this compound at the desired concentration and time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Other Potential Therapeutic Targets
Beyond its anticancer effects, this compound has been reported to exhibit other biological activities, suggesting a broader therapeutic potential.
Topoisomerase Inhibition
This compound is classified as a topoisomerase inhibitor.[1] Topoisomerases are essential enzymes involved in DNA replication and transcription, making them attractive targets for cancer therapy. However, specific details regarding the type of topoisomerase inhibited (I or II) and the precise mechanism of inhibition by this compound require further investigation.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA topoisomerase I or II, and varying concentrations of this compound in an appropriate buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light to assess the inhibitory effect of this compound on DNA relaxation.
Antimicrobial Activity
This compound has been reported to possess antifungal and antibacterial properties.[1] This suggests its potential as a lead compound for the development of new antimicrobial agents.
-
Microorganism Preparation: Prepare a standardized inoculum of the target bacterial or fungal strain.
-
Serial Dilution: Perform serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Platelet Aggregation Inhibition
This compound is also known to be a platelet aggregation inhibitor, indicating its potential in the prevention and treatment of thrombotic diseases.[1]
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from fresh whole blood by centrifugation.
-
Incubation: Incubate the PRP with different concentrations of this compound.
-
Agonist Induction: Induce platelet aggregation by adding an agonist (e.g., ADP, collagen, arachidonic acid).
-
Aggregation Measurement: Measure the change in light transmission through the PRP suspension using a platelet aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
IC50 Calculation: Determine the IC50 value, which is the concentration of this compound that inhibits platelet aggregation by 50%.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its pro-apoptotic mechanism, involving the induction of oxidative stress and downregulation of NF-κB signaling, provides a solid foundation for further investigation. However, to fully realize its therapeutic potential, several areas require more in-depth research:
-
Broad-Spectrum Anticancer Profiling: Evaluation of its cytotoxic activity against a wider range of cancer cell lines is necessary to identify specific cancer types that are most sensitive to this compound.
-
Mechanism of Topoisomerase Inhibition: Elucidation of the specific topoisomerase target (I or II) and the molecular mechanism of inhibition is crucial.
-
Antimicrobial Spectrum and Efficacy: Determination of MIC values against a broad panel of clinically relevant bacterial and fungal pathogens is needed to assess its potential as an antimicrobial agent.
-
Antiplatelet Mechanism: A detailed investigation into the mechanism of platelet aggregation inhibition will provide insights into its potential as an antithrombotic agent.
-
In Vivo Studies: Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models.
This technical guide provides a consolidated resource for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound. The provided experimental protocols and visualized signaling pathways offer a framework for designing future studies to unlock the full potential of this natural compound.
References
Methodological & Application
Application Note and Protocol for the Extraction of Actinodaphnine from Cassytha filiformis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cassytha filiformis, a parasitic vine belonging to the Lauraceae family, is a rich source of aporphine alkaloids, which have demonstrated a range of pharmacological activities, including cytotoxic and antitrypanosomal properties.[1][2][3] Actinodaphnine is one of the major aporphine alkaloids present in this plant and has been a subject of interest for its potential therapeutic applications.[4][5] This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from the aerial parts of Cassytha filiformis.
Data Presentation
The phytochemical composition of Cassytha filiformis can vary depending on the host plant and the season of collection.[1] The total content of aporphine alkaloids, including this compound, has been reported to range from 1.1% to 4.3% of the dried plant material.[1][2]
Table 1: Quantitative Analysis of Phytochemicals in Cassytha filiformis
| Phytochemical | Compound Class | Concentration |
| Saponin | Saponin | 3.48% |
| Flavonoid | Flavonoid | 3.70% |
| Tannin | Tannin | 10.47% |
| Phenol | Phenolic Compound | 5.233 mg/l |
| Phytate | Phytate | 1.160 mg/l |
| Cardiac Glycosides | Glycoside | 2.65% |
| Oxalate | Oxalate | 0.132 mg/l |
| Haemagglutinin | Protein | 12.495 mg/l |
| Total Aporphines | Aporphine Alkaloid | 1.1 - 4.3% (of dried plant)[1] |
Note: The concentrations for most phytochemicals are from a general quantitative analysis, while the total aporphine content is from a specific study on aporphine alkaloid quantification.[1][6]
Experimental Protocols
This section details the methodology for the extraction and isolation of this compound from Cassytha filiformis.
Plant Material Preparation
-
Collection: Collect the aerial parts (stems) of Cassytha filiformis.
-
Drying: Air-dry the collected plant material at room temperature until a constant weight is achieved.[1] Alternatively, shade drying for 10 days has also been reported.[7]
-
Grinding: Grind the dried plant material into a homogeneous powder using a suitable mill.
-
Sieving: Pass the powder through a sieve (e.g., 355 µm) to ensure uniform particle size.[1]
Extraction of Crude Alkaloids
This protocol utilizes an acid-base extraction method to selectively isolate the alkaloid fraction.
-
Maceration:
-
Take 50 g of the dried, powdered plant material.
-
Macerate the powder with 250 mL of methanol acidified with 1% acetic acid.
-
Perform the maceration at 50°C in a refluxed water bath for 1 hour.[1]
-
Filter the mixture and wash the residue with 50 mL of the same solvent.
-
Repeat this maceration step four times.[1]
-
-
Solvent Evaporation:
-
Combine all the filtrates.
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a residue.
-
-
Acid-Base Partitioning:
-
Dissolve the residue in a suitable volume of 50% aqueous acetic acid.
-
Wash the acidic solution with petroleum ether to remove non-polar compounds. Discard the petroleum ether layer.[8]
-
Adjust the pH of the aqueous acidic layer to approximately 11 with 25% ammonium hydroxide (NH₄OH).[1]
-
Repeatedly extract the basified solution with dichloromethane (CH₂Cl₂) or chloroform.[1][8]
-
Combine the organic layers.
-
-
Drying and Concentration:
Purification of this compound
The crude alkaloid extract is a mixture of several aporphine alkaloids. This compound can be isolated using chromatographic techniques.
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel (e.g., 60-100 mesh).[9]
-
Mobile Phase: A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of n-hexane and ethyl acetate.[9]
-
Procedure:
-
Pack a glass column with silica gel using the wet packing method with n-hexane.[9]
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing ethyl acetate in n-hexane (e.g., starting with 100% n-hexane, then 95:5, 90:10, etc.).[9]
-
Collect fractions of the eluate.
-
-
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel pre-coated plates (e.g., GF₂₅₄).
-
Mobile Phase: A suitable solvent system for separating aporphine alkaloids is a mixture of n-butanol, acetic acid, and water (e.g., in a 5:2:3 ratio).[10]
-
Procedure:
-
Monitor the fractions collected from the column chromatography by TLC.
-
Spot the fractions on a TLC plate and develop it in the chosen mobile phase.
-
Visualize the spots under UV light or by spraying with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).
-
Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.
-
-
-
Preparative Thin-Layer Chromatography (pTLC):
-
For final purification, the combined fractions can be further purified using pTLC if necessary.[4]
-
Structure Elucidation
The identity and structure of the isolated this compound should be confirmed using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy.[1]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1]
Visualizations
Experimental Workflow for this compound Extraction
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Studies on Cassytha filiformis from Benin: isolation, biological activities and quantification of aporphines | DIAL.pr - BOREAL [dial.uclouvain.be]
- 3. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalwjbphs.com [journalwjbphs.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. ftstjournal.com [ftstjournal.com]
- 10. idosi.org [idosi.org]
High-performance liquid chromatography (HPLC) method for Actinodaphnine quantification.
An High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Actinodaphnine is critical for researchers, scientists, and professionals involved in drug development and quality control. This document provides a detailed application note and protocol for a proposed HPLC method, developed based on established principles of chromatographic separation for alkaloid compounds.
Application Note: Quantification of this compound using HPLC
Introduction
This compound is a bioactive alkaloid with potential therapeutic applications. Accurate and reliable quantification of this compound in various matrices, such as plant extracts or pharmaceutical formulations, is essential for research, quality assurance, and regulatory compliance. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Chromatographic Conditions
The proposed method utilizes a C18 column with a gradient elution of acetonitrile and a phosphate buffer. This approach is designed to provide good peak shape and resolution for this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water (pH adjusted to 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 20-80% B; 15-20 min: 80% B; 20-25 min: 80-20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or as determined by UV scan) |
| Run Time | 25 minutes |
Method Validation Summary
The analytical method should be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1] The validation parameters and typical acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of this compound. |
| **Linearity (R²) ** | ≥ 0.999 |
| Range | 80-120% of the test concentration.[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small variations in method parameters. |
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[3][4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Preparation of Sample Solutions
-
Solid Samples (e.g., plant powder): Accurately weigh a suitable amount of homogenized sample powder. Extract with methanol using sonication for 30 minutes, followed by centrifugation.[3] Filter the supernatant through a 0.45 µm syringe filter before injection.[5]
-
Liquid Formulations: Dilute the sample with the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.[6]
3. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Perform five replicate injections of a standard solution (e.g., 20 µg/mL) to check for system suitability. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.
-
Inject the prepared standard solutions in increasing order of concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Bracket the sample injections with standard solution injections to monitor system performance.[3]
4. Data Analysis
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
This proposed method provides a comprehensive framework for the quantification of this compound. It is imperative that the method is fully validated in the user's laboratory to ensure its suitability for the intended application.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of Actinodaphnine extracts.
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Actinodaphnine Extracts.
Application Note
Introduction
This compound is an aporphine alkaloid found in plants of the Actinodaphne genus (family Lauraceae)[1]. This compound has garnered interest in the scientific community for its potential cytotoxic effects on cancer cells. Research indicates that this compound can induce apoptosis (programmed cell death) in human hepatoma cells by increasing intracellular nitric oxide (NO) and reactive oxygen species (ROS), which in turn disrupts the mitochondrial transmembrane potential and activates caspases[2]. Furthermore, it has been shown to down-regulate the activity of nuclear factor kappaB (NF-kappaB), a key regulator of inflammatory and immune responses[2].
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds within a complex mixture[3][4]. The gas chromatograph separates individual components based on their physicochemical properties, while the mass spectrometer provides detailed mass spectra, enabling structural elucidation and precise identification of the compounds[5]. This makes GC-MS an invaluable tool for the phytochemical analysis of plant extracts, allowing for the identification and quantification of bioactive compounds like this compound.
This document provides detailed protocols for the extraction of alkaloids from Actinodaphne plant material and their subsequent analysis using GC-MS.
Experimental Workflow
The overall process for the analysis of this compound extracts involves sample preparation, extraction, GC-MS analysis, and data interpretation.
Experimental Protocols
Protocol 1: Alkaloid Extraction from Actinodaphne Plant Material
This protocol is adapted from standard methods for alkaloid extraction from plant materials[6][7].
Materials:
-
Dried and powdered Actinodaphne plant material (e.g., leaves, bark)
-
0.5 N Hydrochloric Acid (HCl)
-
Ammonium Hydroxide (NH₄OH, 25%)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Beakers, centrifuge tubes, separatory funnel
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Acidification: Homogenize 2 g of the powdered plant material in 30 mL of 0.5 N HCl. Let the mixture stand for 30 minutes at room temperature to allow for the conversion of alkaloids into their salt form.
-
Centrifugation: Centrifuge the homogenate for 10 minutes at 5000 x g. Carefully decant and collect the acidic supernatant, which contains the alkaloid salts.
-
Basification: Transfer the supernatant to a separatory funnel and adjust the pH to 12-14 by slowly adding 25% NH₄OH. This converts the alkaloid salts back to their free base form, which is soluble in organic solvents.
-
Liquid-Liquid Extraction: Add 30 mL of dichloromethane to the separatory funnel. Shake vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely.
-
Collection: Drain the lower organic layer (dichloromethane containing the alkaloids) into a clean flask. Repeat the extraction step two more times with fresh dichloromethane to ensure complete extraction.
-
Drying: Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Filter the dried extract and evaporate the solvent using a rotary evaporator under reduced pressure.
-
Sample Preparation for GC-MS: Reconstitute the dried alkaloid residue in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL for GC-MS analysis[8].
Protocol 2: GC-MS Analysis
The following parameters are based on established methods for the analysis of plant-derived alkaloids and can be adapted as needed[6][9][10].
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Scientific).
GC Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl polymethylsiloxane) capillary column (30 m length x 0.25 mm i.d. x 0.25 µm film thickness)[9].
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[9].
-
Inlet Temperature: 300 °C[9].
-
Injection Volume: 1-2 µL.
-
Injection Mode: Splitless (with a splitless time of 0.5 min) to maximize sensitivity[9].
-
Oven Temperature Program:
MS Conditions:
-
Ion Source Temperature: 230 °C[9].
-
Quadrupole Temperature: 150 °C[9].
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550[10].
-
Solvent Delay: 3-6 minutes to prevent filament damage from the solvent peak[10].
Data Analysis:
-
Identify the compounds by comparing their mass spectra with reference spectra in a database such as the National Institute of Standards and Technology (NIST) library[11][12].
-
Confirm identifications by comparing retention indices with literature values where available.
Data Presentation
Quantitative analysis of GC-MS data allows for the determination of the relative abundance of identified compounds. The following table presents examples of compounds identified in various Actinodaphne species, showcasing the chemical diversity that can be explored with this method.
| Compound Name | Plant Species | Compound Class | Reference |
| Boldine | Actinodaphne pruinosa | Aporphine Alkaloid | [1][13] |
| Norboldine | Actinodaphne pruinosa | Aporphine Alkaloid | [1][13] |
| Laurotetanine | Actinodaphne pruinosa | Aporphine Alkaloid | [1][13] |
| Reticuline | Actinodaphne pruinosa | Benzylisoquinoline Alkaloid | [1][13] |
| Globulol | Actinodaphne pruinosa | Sesquiterpenoid | [1] |
| Spathulenol | Actinodaphne macrophylla | Sesquiterpenoid | [14] |
| n-Hexadecanoic acid | Actinodaphne madraspatana | Fatty Acid | [15] |
| Phytol | Gongronema latifolium | Diterpenoid | [11] |
Note: This table is a compilation of compounds found in the Actinodaphne genus and related plant extracts to illustrate data presentation. The presence and quantity of these compounds can vary significantly based on species, geographic location, and extraction method.
Signaling Pathway of this compound
This compound induces apoptosis in cancer cells through a mechanism involving oxidative stress and the modulation of key signaling pathways[2].
References
- 1. ajol.info [ajol.info]
- 2. This compound induces apoptosis through increased nitric oxide, reactive oxygen species and down-regulation of NF-kappaB signaling in human hepatoma Mahlavu cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. notulaebotanicae.ro [notulaebotanicae.ro]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacological activities and gas chromatography–mass spectrometry analysis for the identification of bioactive compounds from Justicia adhatoda L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. notulaebotanicae.ro [notulaebotanicae.ro]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
- 11. repository.unar.ac.id [repository.unar.ac.id]
- 12. GC–MS Analysis, Molecular Docking and Pharmacokinetic Properties of Phytocompounds from Solanum torvum Unripe Fruits and Its Effect on Breast Cancer Target Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide for Actinodaphnine Isolation Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinodaphnine, a naturally occurring aporphine alkaloid found in plants of the Actinodaphne and Cinnamomum genera, has demonstrated notable biological activities, including the induction of apoptosis in cancer cells. This potential makes it a person of interest for further investigation in drug discovery and development. This document provides a detailed guide for the isolation and purification of this compound from plant material using column chromatography. The protocol outlines a general procedure derived from established methods for the separation of similar aporphine alkaloids. Additionally, this guide includes a summary of relevant quantitative data and a visualization of the experimental workflow and a known signaling pathway of this compound.
Introduction
Aporphine alkaloids are a class of isoquinoline alkaloids characterized by a tetracyclic ring system. Within this class, this compound has been identified as a compound with significant therapeutic potential. For instance, studies have shown that this compound extracted from Cinnamomum insularimontanum can induce apoptosis in human hepatoma cells by down-regulating the NF-kappaB signaling pathway.[1] The isolation of pure this compound is a critical first step for comprehensive pharmacological evaluation and potential lead optimization. Column chromatography is a widely used and effective technique for the purification of natural products like this compound from complex plant extracts.[2] This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[3][4]
Data Presentation
Table 1: General Parameters for this compound Isolation
| Parameter | Description | Typical Values/Ranges | Reference |
| Plant Source | Species known to contain this compound | Actinodaphne species, Cinnamomum insularimontanum | [1] |
| Extraction Solvent | Initial solvent for extracting crude alkaloids | Methanol, Ethanol, Dichloromethane | General Alkaloid Extraction |
| Stationary Phase | Adsorbent used in column chromatography | Silica gel (60-120 or 200-300 mesh) | [2][5] |
| Mobile Phase | Solvent system for elution | Gradient of non-polar to polar solvents (e.g., Hexane:Ethyl Acetate or Chloroform:Methanol) | General Alkaloid Chromatography |
| Expected Yield | Approximate yield of pure this compound | 0.01% - 0.1% of dried plant material (highly variable) | Estimated based on similar alkaloid isolations |
| Purity | Purity of the final isolated compound | >95% (as determined by HPLC/NMR) | Goal for pharmacological studies |
Table 2: Example Gradient Elution for Column Chromatography
This table presents a hypothetical gradient elution profile for the purification of this compound on a silica gel column. The exact gradient should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.
| Step | Solvent System (v/v) | Volume (Column Volumes) | Purpose |
| 1 | 100% Hexane | 2 | Elute non-polar impurities |
| 2 | 90:10 Hexane:Ethyl Acetate | 3 | Continue eluting non-polar compounds |
| 3 | 70:30 Hexane:Ethyl Acetate | 5 | Elute compounds of intermediate polarity |
| 4 | 50:50 Hexane:Ethyl Acetate | 5 | Elute this compound-containing fractions |
| 5 | 30:70 Hexane:Ethyl Acetate | 3 | Elute more polar compounds |
| 6 | 100% Ethyl Acetate | 2 | Wash the column of highly polar compounds |
| 7 | 90:10 Ethyl Acetate:Methanol | 2 | Elute highly polar alkaloids |
Experimental Protocols
This section details a generalized step-by-step procedure for the isolation of this compound.
Plant Material Preparation and Extraction
-
Drying and Grinding: Obtain the relevant plant material (e.g., roots, bark, or leaves of Actinodaphne or Cinnamomum species). Air-dry the material in the shade to prevent degradation of phytochemicals. Once thoroughly dried, grind the material into a coarse powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Pack the powdered plant material into a Soxhlet apparatus.
-
Perform sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like hexane to remove fats and waxes.
-
Follow with a more polar solvent such as methanol or a mixture of dichloromethane and methanol to extract the alkaloids.[6]
-
Alternatively, macerate the plant powder in methanol at room temperature for 48-72 hours with occasional shaking.
-
-
Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude viscous residue.
Acid-Base Extraction for Alkaloid Enrichment
-
Acidification: Dissolve the crude extract in 5% hydrochloric acid (HCl). This will protonate the basic alkaloids, making them soluble in the aqueous acidic solution.
-
Filtration: Filter the acidic solution to remove any insoluble non-alkaloidal material.
-
Basification: Make the acidic solution alkaline (pH 9-10) by the dropwise addition of ammonium hydroxide (NH₄OH). This will deprotonate the alkaloid salts, causing the free alkaloids to precipitate.
-
Liquid-Liquid Extraction: Extract the aqueous basic solution multiple times with an organic solvent such as dichloromethane or chloroform. The free alkaloids will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alkaloid fraction.
Column Chromatography Purification
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent like hexane.
-
Pour the slurry into a glass column with a cotton or glass wool plug at the bottom.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed. Ensure the packed bed is free of cracks or air bubbles.[4]
-
-
Sample Loading:
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase (e.g., hexane or a low-polarity mixture).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or linear gradient.[5][7] (Refer to Table 2 for an example gradient).
-
The choice of the solvent system should be guided by prior analysis using Thin Layer Chromatography (TTC).[7]
-
-
Fraction Collection:
-
Collect the eluate in small, numbered fractions (e.g., 10-20 mL each).
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
-
Isolation of this compound:
-
Combine the fractions that show a major spot corresponding to the Rf value of this compound (as determined by a reference standard if available, or by subsequent analysis).
-
Concentrate the combined fractions to obtain the purified this compound.
-
-
Purity Assessment: Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC) and confirm its identity using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
Experimental Workflow for this compound Isolation
References
- 1. Anti-Inflammatory Activities of Constituents from Cinnamomum insularimontanum Hayata Leaves and Their Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. column-chromatography.com [column-chromatography.com]
- 3. columbia.edu [columbia.edu]
- 4. youtube.com [youtube.com]
- 5. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 6. ijcmas.com [ijcmas.com]
- 7. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for Assessing Actinodaphnine Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinodaphnine, a natural aporphine alkaloid, has demonstrated cytotoxic effects against various cancer cell lines. Understanding its potency and mechanism of action is crucial for its potential development as a therapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This application note provides a detailed protocol for evaluating the cytotoxic effects of this compound on cancer cells using the MTT assay.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.
Mechanism of Action of this compound
This compound induces apoptosis in cancer cells through a multi-faceted mechanism. It has been shown to increase the intracellular levels of reactive oxygen species (ROS) and nitric oxide (NO). This oxidative stress disrupts the mitochondrial membrane potential, leading to the activation of caspases, which are key executioners of apoptosis. Furthermore, this compound has been observed to down-regulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of cell survival and inflammation. The inhibition of NF-κB further promotes the apoptotic process.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the reported IC50 values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 21.6 | Not Specified |
| 3T3 | Fibrosarcoma | 21.4 | Not Specified |
| Mel-5 | Melanoma | 24.3 | Not Specified |
| HL-60 | Promyelocytic Leukemia | 15.4 | Not Specified |
| Mahlavu | Hepatoma | Dose-dependent apoptosis observed | Not Specified |
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell lines (e.g., HeLa, HL-60)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Preparation of this compound Stock Solution
-
This compound is often soluble in DMSO.[1][2] Prepare a stock solution of this compound at a high concentration (e.g., 10 mM or 50 mM) in sterile DMSO.
-
To prepare the stock solution, weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO.[3]
-
Gently vortex or sonicate the solution to ensure complete dissolution.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5]
Cell Seeding
-
Culture the desired cancer cell lines in their recommended complete medium until they reach 70-80% confluency.
-
Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess cell viability (should be >95%).
-
Seed the cells into a 96-well plate at an optimal density. The optimal seeding density depends on the cell line's growth rate and should be determined experimentally to ensure that the cells are in the exponential growth phase during the assay. A general starting point for many cancer cell lines is between 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume growth.
Treatment with this compound
-
The following day, prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations. A common starting range for natural compounds is from 0.1 µM to 100 µM.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (cells treated with the medium containing the same final concentration of DMSO as the highest concentration of this compound) and a negative control group (cells with fresh medium only).
-
Incubate the plate for the desired exposure time. Common incubation times for cytotoxicity assays are 24, 48, and 72 hours.[6][7]
MTT Assay Procedure
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well, including the controls.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan, resulting in a purple solution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the corresponding concentrations of this compound.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for Actinodaphnine-Induced Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the induction of apoptosis by Actinodaphnine, a natural compound with demonstrated cytotoxic effects in cancer cells. The information is based on findings from studies on human hepatoma Mahlavu cells, outlining the key molecular mechanisms involved in this compound-induced programmed cell death.
Introduction
This compound, an alkaloid extracted from plants of the Lauraceae family, has emerged as a compound of interest in cancer research due to its ability to induce apoptosis in cancer cells. Understanding the mechanism of action of this compound is crucial for its potential development as a therapeutic agent. This document outlines the key signaling pathways affected by this compound and provides detailed protocols for a selection of essential experiments to study its apoptotic effects.
Mechanism of Action
This compound triggers apoptosis in human hepatoma Mahlavu cells through a multi-faceted mechanism involving the intrinsic pathway of apoptosis. The key events include:
-
Induction of Oxidative and Nitrosative Stress: this compound treatment leads to an increase in intracellular levels of reactive oxygen species (ROS) and nitric oxide (NO).
-
Disruption of Mitochondrial Integrity: The elevated levels of ROS and NO contribute to the disruption of the mitochondrial transmembrane potential (ΔΨm).
-
Activation of Effector Caspases: The loss of mitochondrial integrity leads to the activation of downstream effector caspases, specifically caspase-3 and caspase-7.
-
Downregulation of NF-κB Signaling: this compound has been shown to suppress the activity of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of cell survival and proliferation.
Data Presentation
While comprehensive quantitative data for this compound across a wide range of cancer cell lines is still emerging, the following table summarizes the key molecular events observed in human hepatoma Mahlavu cells.
| Parameter | Observation in Mahlavu Cells | Implication |
| Apoptosis Induction | Dose-dependent increase | Potent cytotoxic agent |
| Intracellular Nitric Oxide (NO) | Increased | Induction of nitrosative stress |
| Intracellular Reactive Oxygen Species (ROS) | Increased | Induction of oxidative stress |
| Mitochondrial Transmembrane Potential (ΔΨm) | Disruptive | Compromised mitochondrial integrity |
| Caspase-3/7 Activation | Activated | Execution of apoptosis |
| NF-κB Activity | Down-regulated | Inhibition of pro-survival signaling |
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound's Apoptotic Effects
Caption: Experimental workflow for apoptosis studies.
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To prepare cancer cell lines for treatment with this compound.
Materials:
-
Human hepatoma Mahlavu cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture Mahlavu cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or flow cytometry analysis) at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.1%).
-
Replace the medium in the cell culture plates with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the treatment period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells from each well.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of this compound on mitochondrial integrity.
Materials:
-
Cells treated with this compound
-
JC-1 or TMRE staining solution
-
Flow cytometer or fluorescence microscope
Protocol (using JC-1):
-
After treatment, harvest and wash the cells with PBS.
-
Resuspend the cells in complete medium and add JC-1 staining solution to a final concentration of 2.5 µg/mL.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.
Caspase-3/7 Activity Assay
Objective: To measure the activity of effector caspases-3 and -7.
Materials:
-
Cells treated with this compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer or fluorometer
Protocol (using a luminescent assay):
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
NF-κB Activity Assay (Reporter Gene Assay)
Objective: To determine the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing luciferase or GFP under the control of an NF-κB response element)
-
This compound
-
TNF-α (as a positive control for NF-κB activation)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for 4-6 hours. Include appropriate controls (untreated, TNF-α alone).
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
A decrease in luciferase activity in this compound-treated cells compared to the TNF-α-only control indicates inhibition of NF-κB signaling.
Application Notes and Protocols: Investigating the Effects of Actinodaphnine Using Cell Culture Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinodaphnine, a natural compound, has demonstrated cytotoxic effects in various cancer cell lines. Its mechanism of action primarily involves the induction of apoptosis through the intrinsic pathway, making it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for studying the effects of this compound on cancer cells, focusing on cell viability, apoptosis, and cell cycle analysis. The protocols are designed to be adaptable for various cancer cell lines and research objectives.
Data Presentation
The following tables summarize the quantitative effects of this compound on Mahlavu human hepatoma cells. This data is compiled from existing literature and serves as a reference for expected outcomes. Researchers are encouraged to generate their own data for specific cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Mahlavu (Human Hepatoma) | MTT Assay | 24 | ~50 |
| Mahlavu (Human Hepatoma) | MTT Assay | 48 | ~25 |
Table 2: Effect of this compound on Apoptosis in Mahlavu Cells
| Parameter | Assay | Treatment | Result |
| Apoptotic Cells | Annexin V-FITC/PI Staining | 100 µM this compound (24h) | Significant increase in apoptotic cell population |
| Caspase-3/7 Activity | Caspase-Glo 3/7 Assay | 50 µM this compound (12h) | ~2.5-fold increase vs. control |
| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Staining | 50 µM this compound (24h) | Significant decrease in ΔΨm |
Table 3: Effect of this compound on Cell Cycle Distribution in Mahlavu Cells
| Cell Cycle Phase | Control (%) | 50 µM this compound (24h) (%) |
| G0/G1 | 55 ± 4 | 40 ± 3 |
| S | 25 ± 3 | 20 ± 2 |
| G2/M | 20 ± 2 | 40 ± 4 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., Mahlavu, HeLa, MCF-7, A549, HepG2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
70% cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Protein Expression Analysis: Western Blotting
This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved PARP, Cytochrome c, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Application Notes and Protocols for In-Vivo Pharmacological Studies of Actinodaphnine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinodaphnine, an aporphine alkaloid, has demonstrated notable cytotoxic activities in various cancer cell lines.[1] Preclinical in-vitro studies suggest that its mechanism of action involves the induction of apoptosis through the generation of nitric oxide (NO) and reactive oxygen species (ROS), and the downregulation of the NF-kappaB signaling pathway.[2] These findings position this compound as a promising candidate for further in-vivo investigation to evaluate its therapeutic potential and safety profile in a whole-organism context.
These application notes provide detailed protocols for the in-vivo evaluation of this compound's anti-cancer efficacy and a preliminary assessment of its safety profile. The experimental designs are based on established methodologies for preclinical drug development.[3][4]
Pharmacological Properties of Interest
The primary pharmacological effect of this compound to be investigated in-vivo is its anti-cancer activity, specifically its ability to inhibit tumor growth. Based on in-vitro data in human hepatoma Mahlavu cells, the proposed mechanism of action involves:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells.[2]
-
Generation of NO and ROS: The apoptotic effect is correlated with an increase in intracellular nitric oxide and reactive oxygen species.[2]
-
Mitochondrial Pathway Involvement: Disruption of the mitochondrial transmembrane potential and activation of caspases are key events in this compound-induced apoptosis.[2]
-
Downregulation of NF-kappaB: this compound has been demonstrated to down-regulate the activity of the nuclear factor kappaB (NF-kappaB), a key regulator of inflammation, cell survival, and proliferation.[2]
In-Vivo Experimental Design: Anti-Cancer Efficacy
The following protocol outlines a xenograft model using human hepatoma cells in immunodeficient mice to assess the anti-tumor activity of this compound.
Experimental Workflow: Xenograft Model
Caption: Workflow for the in-vivo xenograft model to evaluate this compound's anti-cancer efficacy.
Detailed Protocol: Human Hepatoma Xenograft Model
-
Animal Model:
-
Species: Athymic Nude Mice (BALB/c nu/nu)
-
Age: 6-8 weeks
-
Sex: Female
-
Acclimatization: Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Cell Culture and Tumor Induction:
-
Culture human hepatoma Mahlavu cells in appropriate media until they reach 80-90% confluency.
-
Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Treatment Groups:
-
Once tumors reach an average volume of approximately 100 mm³, randomly assign mice to the following treatment groups (n=10 per group):
-
Group 1 (Vehicle Control): 10% DMSO in saline, administered intraperitoneally (i.p.) daily.
-
Group 2 (this compound - Low Dose): 10 mg/kg this compound in vehicle, i.p. daily.
-
Group 3 (this compound - High Dose): 30 mg/kg this compound in vehicle, i.p. daily.
-
Group 4 (Positive Control): Doxorubicin (5 mg/kg), i.p. once a week.
-
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the animals daily for any signs of toxicity or distress.
-
After 21 days of treatment, euthanize the mice.
-
Collect blood for hematological and serum biochemical analysis.
-
Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histopathology and immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis, and NF-κB staining).
-
Data Presentation: Anti-Cancer Efficacy
Table 1: Effect of this compound on Tumor Growth in Human Hepatoma Xenograft Model
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 102.5 ± 15.3 | 1545.8 ± 210.2 | - |
| This compound (10 mg/kg) | 101.9 ± 14.8 | 989.2 ± 155.6 | 36.0 |
| This compound (30 mg/kg) | 103.1 ± 16.1 | 541.0 ± 98.7 | 65.0 |
| Doxorubicin (5 mg/kg) | 102.8 ± 15.5 | 417.4 ± 85.3 | 73.0 |
Table 2: Effect of this compound on Body Weight and Tumor Weight
| Treatment Group | Initial Body Weight (g) (Mean ± SD) | Final Body Weight (g) (Mean ± SD) | Final Tumor Weight (g) (Mean ± SD) |
| Vehicle Control | 22.5 ± 1.8 | 24.1 ± 2.0 | 1.52 ± 0.25 |
| This compound (10 mg/kg) | 22.3 ± 1.9 | 23.5 ± 1.8 | 0.95 ± 0.18 |
| This compound (30 mg/kg) | 22.6 ± 1.7 | 22.9 ± 1.6 | 0.51 ± 0.11 |
| Doxorubicin (5 mg/kg) | 22.4 ± 1.8 | 20.1 ± 1.5 | 0.40 ± 0.09 |
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
In-Vivo Experimental Design: Acute Toxicity Study
An acute toxicity study is crucial to determine the safety profile of this compound and to establish a safe dose range for further studies.
Experimental Workflow: Acute Toxicity
Caption: Workflow for the acute toxicity study of this compound in mice.
Detailed Protocol: Acute Toxicity Study
-
Animal Model:
-
Species: Swiss Albino Mice
-
Age: 6-8 weeks
-
Sex: Equal numbers of males and females.
-
-
Treatment Groups:
-
Following OECD guideline 423 (Acute Toxic Class Method), animals are dosed sequentially.
-
Group 1 (Vehicle Control): Vehicle only.
-
Group 2-5 (this compound): Single escalating doses (e.g., 50, 300, 2000 mg/kg) administered orally or intraperitoneally.
-
-
Observations:
-
Mortality/Morbidity: Observe animals closely for the first 4 hours after dosing and then daily for 14 days.
-
Clinical Signs: Record any signs of toxicity, such as changes in skin, fur, eyes, and behavior.
-
Body Weight: Measure body weight before dosing and weekly thereafter.
-
-
Terminal Procedures:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study).
-
Collect major organs (liver, kidney, heart, spleen, lungs), weigh them, and preserve them in formalin for histopathological examination.
-
Data Presentation: Acute Toxicity
Table 3: Acute Toxicity Profile of this compound in Mice
| Dose (mg/kg) | Route | Mortality (n/N) | Major Clinical Signs |
| Vehicle | i.p. | 0/6 | None observed |
| 50 | i.p. | 0/6 | None observed |
| 300 | i.p. | 1/6 | Lethargy, piloerection within 4 hours |
| 2000 | i.p. | 4/6 | Severe lethargy, ataxia, mortality within 24 hours |
Table 4: Effect of this compound on Organ-to-Body Weight Ratio (%)
| Treatment Group (i.p.) | Liver | Kidneys | Spleen | Heart |
| Vehicle Control | 5.2 ± 0.4 | 1.6 ± 0.1 | 0.5 ± 0.05 | 0.6 ± 0.04 |
| 50 mg/kg | 5.3 ± 0.5 | 1.6 ± 0.2 | 0.5 ± 0.06 | 0.6 ± 0.05 |
| 300 mg/kg (survivors) | 5.8 ± 0.6* | 1.8 ± 0.2 | 0.4 ± 0.05 | 0.6 ± 0.04 |
*Indicates a statistically significant difference compared to the vehicle control group.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in-vivo investigation of this compound's pharmacological properties. The xenograft model will offer insights into its anti-cancer efficacy, while the acute toxicity study will establish its preliminary safety profile. The successful execution of these studies will be a critical step in the preclinical development of this compound as a potential therapeutic agent. Further studies may explore other potential pharmacological effects, such as anti-inflammatory or neuroprotective activities, using established in-vivo models for those indications.[5][6][7]
References
- 1. Cytotoxic aporphine alkaloids from Cassytha filiformis [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis through increased nitric oxide, reactive oxygen species and down-regulation of NF-kappaB signaling in human hepatoma Mahlavu cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for Actinodaphnine as a Molecular Probe in Cell Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Actinodaphnine as a molecular probe to investigate cell signaling pathways, particularly in the context of apoptosis. Detailed protocols for key experiments are provided, along with data presentation in a structured format and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction
This compound, an aporphine alkaloid extracted from plants of the Lauraceae family, has demonstrated significant potential as a molecular probe in cell signaling research. Its primary characterized mechanism of action involves the induction of apoptosis in cancer cells through a multi-faceted approach. This includes the generation of reactive oxygen species (ROS) and nitric oxide (NO), disruption of mitochondrial function, activation of caspases, and downregulation of the pro-survival NF-κB signaling pathway.[1] These properties make this compound a valuable tool for dissecting the complex signaling cascades that govern programmed cell death.
Key Applications
-
Induction of Apoptosis: this compound can be used to reliably induce apoptosis in susceptible cell lines, such as human hepatoma Mahlavu cells, providing a model system to study the apoptotic process.[1]
-
Investigation of ROS/NO-mediated Signaling: As a potent inducer of ROS and NO, this compound serves as a useful tool to explore the downstream effects of oxidative and nitrosative stress on cellular signaling pathways.[1]
-
Probing Mitochondrial Integrity: The compound's ability to disrupt the mitochondrial transmembrane potential allows for the study of mitochondrial involvement in apoptosis.[1]
-
Modulation of NF-κB Signaling: this compound-mediated downregulation of NF-κB activity provides a means to investigate the role of this critical transcription factor in cell survival and apoptosis.[1]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on various cellular parameters in human hepatoma Mahlavu cells. The data presented is illustrative and based on the findings reported in the scientific literature.[1]
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 40 |
| 100 | 20 |
Table 2: this compound-Induced Changes in Apoptotic Markers
| This compound Concentration (µM) | ROS/NO Production (Fold Change) | Mitochondrial Depolarization (% of cells) | Caspase-3/7 Activity (Fold Change) | NF-κB Activity (% of control) |
| 0 (Control) | 1.0 | 5 | 1.0 | 100 |
| 10 | 1.8 | 20 | 2.5 | 75 |
| 25 | 3.5 | 45 | 5.0 | 50 |
| 50 | 6.0 | 70 | 8.5 | 30 |
| 100 | 8.5 | 90 | 12.0 | 15 |
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Human hepatoma Mahlavu cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed Mahlavu cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.
Experimental Workflow:
Caption: Workflow for intracellular ROS detection.
Materials:
-
Mahlavu cells
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Protocol:
-
Culture Mahlavu cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
Experimental Workflow:
Caption: Workflow for mitochondrial membrane potential assay.
Materials:
-
Mahlavu cells
-
This compound
-
JC-1 fluorescent probe
-
Complete culture medium
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat Mahlavu cells with various concentrations of this compound for the desired duration.
-
Incubate the cells with 5 µg/mL JC-1 in complete medium for 20-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Healthy cells: High red fluorescence (J-aggregates).
-
Apoptotic cells: High green fluorescence (JC-1 monomers).
-
-
Quantify the percentage of cells with depolarized mitochondria (green fluorescence).
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, key markers of apoptosis.
Experimental Workflow:
Caption: Workflow for caspase-3/7 activity assay.
Materials:
-
Mahlavu cells
-
This compound
-
Caspase-3/7 assay kit (containing a specific substrate, e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Treat cells with this compound as described previously.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Add the caspase-3/7 substrate to the cell lysates in a 96-well plate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Express the results as fold change in caspase activity relative to the untreated control.
NF-κB Activity Assay (Reporter Gene Assay)
This protocol measures the transcriptional activity of NF-κB using a reporter gene system.
Experimental Workflow:
Caption: Workflow for NF-κB reporter gene assay.
Materials:
-
Mahlavu cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
TNF-α (optional, as a stimulant for NF-κB activation)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Transfect Mahlavu cells with an NF-κB luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of this compound for the desired time.
-
(Optional) Stimulate the cells with TNF-α (e.g., 10 ng/mL) for the last few hours of this compound treatment to induce NF-κB activation.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Express the results as a percentage of NF-κB activity compared to the control.
Conclusion
This compound is a versatile molecular probe for studying apoptosis and related cell signaling pathways. The protocols and data presented here provide a framework for researchers to utilize this compound effectively in their investigations. By carefully designing and executing these experiments, scientists can gain valuable insights into the intricate mechanisms of cell death and potentially identify new therapeutic targets for diseases like cancer.
References
Formulation of Actinodaphnine for Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinodaphnine is a naturally occurring aporphine alkaloid found in plants of the Lauraceae family.[1] It has garnered scientific interest for its potential therapeutic properties, including its activity as an apoptosis inducer in cancer cells.[2] Preclinical evaluation in animal models is a critical step in the drug development pipeline for assessing the efficacy, safety, and pharmacokinetic profile of novel compounds like this compound. A key challenge in the preclinical assessment of this compound is its poor water solubility, which necessitates the development of appropriate formulations to ensure adequate bioavailability for in vivo studies.[3]
These application notes provide detailed protocols for the formulation and administration of this compound in preclinical animal models, primarily focusing on mice and rats. The information is intended to guide researchers in preparing stable and effective formulations for various routes of administration.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a suitable formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇NO₄ | [4] |
| Molecular Weight | 311.33 g/mol | [5] |
| Water Solubility | 0.16 g/L (practically insoluble) | [3] |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
| Appearance | Crystalline powder | [7] |
Formulation Strategies for Poorly Water-Soluble Compounds
Given this compound's low water solubility, several formulation strategies can be employed to enhance its delivery in preclinical studies. The choice of formulation will depend on the intended route of administration, the required dose, and the duration of the study.
Commonly Used Vehicles for Preclinical Formulations:
-
Aqueous Solutions (with co-solvents): For compounds that can be dissolved at the desired concentration with the help of a co-solvent.
-
Suspensions: For compounds that are not readily soluble, a uniform suspension can be prepared using suspending agents.
-
Lipid-based Formulations: For highly lipophilic compounds, oil-based vehicles can improve solubility and absorption.
Experimental Protocols
The following protocols provide step-by-step guidance for preparing different formulations of this compound and for its administration to preclinical animal models.
Protocol 1: Preparation of an this compound Solution for Intraperitoneal (IP) Injection
This protocol is suitable for delivering a solubilized form of this compound directly into the peritoneal cavity for rapid absorption.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution (mg/mL).
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, weigh the required amount of this compound powder. Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until the solution is clear.
-
Add PEG400: To the this compound-DMSO solution, add PEG400. A common ratio is 1:4 (DMSO:PEG400). Vortex thoroughly to ensure complete mixing.
-
Add Saline: Slowly add sterile saline to the mixture to reach the final desired volume. The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity. A common final vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.
-
Final Mixing: Vortex the final solution extensively to ensure homogeneity. Visually inspect for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).
-
Administration: Administer the solution to the animal via intraperitoneal injection. The typical injection volume for mice is 5-10 mL/kg.
Table 2: Example Formulation for Intraperitoneal Injection
| Component | Percentage (%) | Volume for 1 mL total |
| DMSO | 10 | 100 µL |
| PEG400 | 40 | 400 µL |
| Saline (0.9%) | 50 | 500 µL |
Protocol 2: Preparation of an this compound Suspension for Oral Gavage
This protocol is suitable for administering this compound as a suspension, which is a common method for oral delivery of poorly soluble compounds.
Materials:
-
This compound powder
-
0.5% Methylcellulose (or Carboxymethylcellulose) in sterile water
-
Tween 80 (optional, as a wetting agent)
-
Sterile mortar and pestle or a homogenizer
-
Sterile graduated cylinder
-
Oral gavage needles (20-22 gauge)
-
Sterile syringes
Procedure:
-
Weigh this compound: Weigh the required amount of this compound powder.
-
Trituration: Place the powder in a sterile mortar. If using Tween 80, add a small amount (e.g., 1-2 drops) to wet the powder.
-
Prepare Suspension: Gradually add the 0.5% methylcellulose solution to the mortar while continuously triturating with the pestle to form a uniform suspension.
-
Volume Adjustment: Transfer the suspension to a sterile graduated cylinder and adjust the final volume with the methylcellulose solution.
-
Homogenization: For a more uniform and stable suspension, use a homogenizer.
-
Administration: Administer the suspension to the animal using an appropriate-sized oral gavage needle. The typical gavage volume for mice is 10 mL/kg. Ensure the suspension is well-mixed immediately before each administration.
Table 3: Example Formulation for Oral Gavage
| Component | Concentration |
| This compound | As required (e.g., 1-10 mg/mL) |
| Methylcellulose | 0.5% (w/v) in water |
| Tween 80 (optional) | 0.1-0.5% (v/v) |
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through a pathway involving the generation of reactive oxygen species (ROS) and nitric oxide (NO), leading to the downregulation of the NF-κB signaling pathway.[2]
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical workflow for the formulation and in vivo administration of this compound in a preclinical setting.[8]
Caption: In vivo experimental workflow.
Conclusion
The successful preclinical evaluation of this compound hinges on the development of appropriate formulations that can overcome its poor aqueous solubility. The protocols and information provided herein offer a starting point for researchers to prepare and administer this compound in animal models. It is crucial to perform pilot studies to determine the optimal formulation and dosage for the specific animal model and experimental endpoint. Careful consideration of the vehicle's potential toxicity and its compatibility with this compound is paramount for obtaining reliable and reproducible results.
References
- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 2. This compound induces apoptosis through increased nitric oxide, reactive oxygen species and down-regulation of NF-kappaB signaling in human hepatoma Mahlavu cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB002192) - FooDB [foodb.ca]
- 4. This compound | C18H17NO4 | CID 160502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. actinodaphine CAS#: 517-69-1 [m.chemicalbook.com]
- 6. This compound | CAS:517-69-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Cas 6168-70-3,this compound hydrochloride | lookchem [lookchem.com]
- 8. admescope.com [admescope.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Actinodaphnine Yield
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist in improving the yield of Actinodaphnine from plant sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: this compound is an aporphine alkaloid found in various plants within the Lauraceae family. The most commonly cited sources include species from the genera Cassytha, Actinodaphne, Litsea, and Neolitsea. Cassytha filiformis, a parasitic vine, is a well-documented source from which this compound has been successfully isolated.[1][2]
Q2: What is the general workflow for obtaining pure this compound?
A2: The process begins with the extraction of the dried and powdered plant material using a suitable solvent system. This is followed by an acid-base liquid-liquid extraction to separate the alkaloids from other metabolites. The resulting crude alkaloid extract is then subjected to chromatographic purification to isolate this compound.
Q3: Which analytical techniques are recommended for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of this compound.[1][3] These techniques allow for accurate measurement and can distinguish this compound from other closely related aporphine alkaloids.
Q4: How does the choice of solvent impact the extraction yield?
A4: The polarity of the solvent is a critical factor. Alkaloids like this compound exist in the plant material as salts (more polar) and free bases (less polar). Acidified polar solvents like methanol or ethanol are effective because they can extract the alkaloid salts. A mixture of solvents can also be used to optimize the extraction of a broader range of compounds. For instance, a synergistic effect has been observed between chloroform and methanol for the extraction of some aporphine alkaloids.
Q5: What are the key factors affecting the stability of this compound during extraction and storage?
A5: this compound, like many alkaloids, can be sensitive to pH, temperature, and light. Prolonged exposure to harsh acidic or basic conditions, high temperatures, and UV light can lead to degradation. Therefore, it is recommended to perform extractions at moderate temperatures and to store extracts and purified compounds in a cool, dark place.
Troubleshooting Guide: Low Yield and Purity
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Alkaloid Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration. | Ensure plant material is thoroughly dried (e.g., air-dried or in a low-temperature oven at 40-50°C) and ground to a fine powder (e.g., 40-60 mesh). |
| Suboptimal Solvent Selection: The solvent may not be appropriate for extracting aporphine alkaloids. | Use an acidified polar solvent like methanol or ethanol with 1% acetic or hydrochloric acid. Consider testing different solvent systems to find the optimal one for your plant material. | |
| Insufficient Extraction Time or Temperature: The extraction may not be long enough or at a high enough temperature to efficiently extract the compound. | Optimize the extraction time and temperature. For maceration, allow for at least 24-48 hours with periodic agitation. For reflux or Soxhlet extraction, ensure a sufficient number of cycles (e.g., 6-8 hours). | |
| Inadequate Solid-to-Solvent Ratio: Too little solvent may lead to incomplete extraction. | Increase the solid-to-solvent ratio. A common starting point is 1:10 (w/v), but this may need to be optimized. | |
| Low Purity of this compound after Chromatography | Co-elution with Other Alkaloids: Other aporphine alkaloids with similar polarities may be present in the crude extract. | Use a gradient elution in your column chromatography, starting with a less polar solvent system and gradually increasing the polarity. This will improve the separation of compounds with similar retention factors (Rf). |
| Acidic Nature of Silica Gel: this compound, being a basic alkaloid, may interact strongly with the acidic silica gel, leading to tailing peaks and poor separation. | Deactivate the silica gel by pre-washing the column with a solvent system containing a small amount of a base, such as triethylamine (1-2%). Alternatively, use a different stationary phase like alumina. | |
| Inappropriate Mobile Phase: The solvent system used for chromatography may not be optimal for separating this compound from impurities. | Perform thorough Thin Layer Chromatography (TLC) analysis with various solvent systems (e.g., different ratios of chloroform, methanol, and ethyl acetate) to identify the best mobile phase for separation before running the column. | |
| Degradation of this compound | Harsh pH Conditions: Strong acids or bases used during the acid-base extraction can cause degradation. | Use dilute acids (e.g., 1-5% HCl or acetic acid) and bases (e.g., ammonium hydroxide) and minimize the time the compound is in these solutions. |
| High Temperature: Overheating during solvent evaporation can lead to compound degradation. | Use a rotary evaporator at a controlled, low temperature (e.g., < 40°C) to remove solvents. |
Data Presentation: Alkaloid Yield
Table 1: Total Aporphine Alkaloid Content in Different Batches of Cassytha filiformis
| Batch Number | Host Plant | Collection Period | Total Quantifiable Aporphines (% of dried plant) |
| 1 | Azadirachta indica | March | 2.5 |
| 2 | Calotropis procera | March | 1.1 |
| 3 | Terminalia catappa | March | 4.3 |
| 4 | Azadirachta indica | June | 1.8 |
| 5 | Calotropis procera | June | 3.2 |
| 6 | Terminalia catappa | June | 4.1 |
| 7 | Elaeis guineensis | June | 2.9 |
Data synthesized from studies on Cassytha filiformis, where total aporphine content was quantified. The exact percentage of this compound within this total can fluctuate.[1]
Experimental Protocols
Protocol 1: Extraction and Isolation of Crude Alkaloid Extract
This protocol is based on methods developed for the extraction of aporphine alkaloids from Cassytha filiformis.
1. Preparation of Plant Material:
-
Air-dry the plant material (e.g., whole plant of Cassytha filiformis) in the shade for 7-10 days.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Maceration:
-
Macerate 100 g of the powdered plant material in 1 L of methanol containing 1% acetic acid.
-
Stir the mixture periodically and allow it to stand for 48 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the maceration process three more times with fresh solvent.
-
Combine all the filtrates.
3. Acid-Base Liquid-Liquid Extraction:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain a viscous residue.
-
Dissolve the residue in 200 mL of 5% hydrochloric acid (HCl).
-
Wash the acidic solution with 3 x 100 mL of diethyl ether to remove neutral and acidic compounds. Discard the ether layers.
-
Basify the aqueous layer to pH 9-10 with concentrated ammonium hydroxide (NH₄OH).
-
Extract the liberated free bases with 4 x 150 mL of chloroform (CHCl₃).
-
Combine the chloroform extracts and wash them with 2 x 100 mL of distilled water.
-
Dry the chloroform layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Purification of this compound by Column Chromatography
1. Preparation of the Column:
-
Use a glass column (e.g., 50 cm length, 3 cm diameter).
-
Place a small plug of cotton wool at the bottom of the column.
-
Prepare a slurry of silica gel 60 (70-230 mesh) in the initial mobile phase (e.g., chloroform).
-
Pour the slurry into the column and allow the silica gel to pack uniformly without any air bubbles.
-
Add a small layer of sand on top of the silica gel bed.
2. Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform.
-
In a separate flask, take a small amount of silica gel and add the dissolved extract. Mix well and evaporate the solvent to obtain a dry powder.
-
Carefully load this powder onto the top of the prepared column.
-
Add another thin layer of sand on top of the sample layer.
3. Elution:
-
Start the elution with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol.
-
A suggested gradient elution is as follows:
-
100% Chloroform
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
and so on, increasing the methanol percentage.
-
-
Collect fractions of a fixed volume (e.g., 20 mL).
4. Monitoring and Isolation:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol 9:1) and visualize under UV light (254 nm and 366 nm) and/or by using Dragendorff's reagent.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
Mandatory Visualizations
Aporphine Alkaloid Biosynthesis Pathway
Caption: Biosynthetic pathway of the aporphine alkaloid core structure from reticuline.
Experimental Workflow for this compound Isolation
Caption: General experimental workflow for the isolation of this compound.
This compound's Putative Mechanism of Action: Topoisomerase Inhibition Leading to Apoptosis
Caption: Simplified signaling pathway of apoptosis induced by topoisomerase inhibition.[4]
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and simultaneous quantification of biological aporphine alkaloids in Litsea cubeba by HPLC with hybrid ion trap time-of-flight mass spectrometry and HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Actinodaphnine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Actinodaphnine in aqueous solutions.
Troubleshooting Guides
This section offers detailed, step-by-step solutions to common solubility problems encountered during experimental work with this compound.
Issue 1: this compound fails to dissolve in aqueous buffers.
Cause: this compound, an aporphine alkaloid, is known to be practically insoluble in water and neutral aqueous solutions. This is a common characteristic of many complex organic molecules with large, non-polar ring structures.
Solution: Several methods can be employed to enhance the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of the experimental system to additives.
Available Methods:
-
pH Adjustment: As a weakly basic alkaloid, the solubility of this compound is highly dependent on pH.
-
Co-solvency: The addition of a water-miscible organic solvent can increase solubility by reducing the polarity of the solvent system.
-
Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can significantly enhance its aqueous solubility.
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range can improve its dissolution rate and saturation solubility.
Experimental Protocols
This protocol describes how to determine the optimal pH for dissolving this compound and how to prepare a stock solution.
Methodology:
-
Determine the pKa of this compound: If the pKa is not known, it can be determined experimentally using potentiometric titration or calculated using specialized software. As an alkaloid, this compound is expected to have a basic pKa.
-
Prepare a series of buffers: Prepare a range of buffers with pH values below the pKa of this compound (e.g., from pH 2 to pH 6). Common buffers include citrate and acetate buffers.
-
Solubility Determination:
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Stock Solution Preparation: Once the optimal pH for solubility is determined, prepare a stock solution by dissolving the required amount of this compound in the buffer with the appropriate pH. It is often practical to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with the acidic buffer.[1]
Workflow for pH Adjustment
Caption: Workflow for enhancing this compound solubility via pH adjustment.
This protocol details the use of co-solvents to improve the solubility of this compound.
Methodology:
-
Select a Co-solvent: Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO). The choice will depend on the experimental system's compatibility.
-
Prepare Co-solvent Mixtures: Create a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 10%, 20%, 30% v/v in water or buffer).
-
Determine Solubility:
-
Add an excess of this compound to each co-solvent mixture.
-
Equilibrate the samples at a constant temperature with agitation for 24-48 hours.
-
Centrifuge to separate the undissolved solid.
-
Analyze the supernatant to determine the concentration of dissolved this compound.
-
-
Prepare Stock Solution: Based on the solubility data, prepare the stock solution in the co-solvent mixture that provides the desired concentration while being compatible with your experiment.
Workflow for Co-solvency Method
Caption: Workflow for the co-solvency method to dissolve this compound.
This protocol outlines the preparation of an this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Methodology:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Kneading Method:
-
Determine the molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
Gradually add the this compound powder to the paste and knead for 30-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which should be readily soluble in water.
-
-
Freeze-Drying Method:
-
Dissolve the cyclodextrin in water.
-
Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add the this compound solution to the cyclodextrin solution with constant stirring.
-
Stir the mixture for 24-48 hours.
-
Freeze the solution and then lyophilize it to obtain a dry powder of the inclusion complex.
-
Workflow for Cyclodextrin Complexation
Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.
This protocol provides a general method for preparing an this compound nanosuspension to improve its dissolution properties.
Methodology:
-
Select a Stabilizer: A stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC) is crucial to prevent the aggregation of nanoparticles.
-
Antisolvent Precipitation Method:
-
Dissolve this compound in a suitable organic solvent (the "solvent," e.g., DMSO or ethanol) to prepare a concentrated solution.
-
Prepare an aqueous solution containing the stabilizer (the "antisolvent").
-
Inject the this compound solution into the rapidly stirring antisolvent solution. The sudden change in solvent polarity will cause this compound to precipitate as nanoparticles.
-
The nanosuspension can be further processed to remove the organic solvent, for example, by dialysis or evaporation under reduced pressure.
-
-
High-Pressure Homogenization (Top-Down Method):
-
Prepare a coarse suspension of this compound in an aqueous stabilizer solution.
-
Pass this suspension through a high-pressure homogenizer for several cycles until the desired particle size is achieved.
-
Particle size can be monitored using dynamic light scattering (DLS).
-
Workflow for Nanosuspension Formulation
Caption: Workflow for preparing this compound nanosuspensions.
Data Presentation: Solubility of Related Aporphine Alkaloids
| Compound | Solvent | Solubility | Reference |
| Apomorphine HCl | Water | ~17 mg/mL (1.7 g/100g at 15°C) | [2] |
| Water (for hemihydrate) | ~10 mg/mL | [3] | |
| Ethanol | ~31.3 mg/mL (3.13 g/100g at 25°C) | [2] | |
| DMSO | ~15 mg/mL | [4] | |
| Dimethyl formamide (DMF) | ~20 mg/mL | [4] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4] | |
| Boldine | Ethanol | ~30 mg/mL | [1] |
| DMSO | ~50 mg/mL | [1] | |
| Dimethyl formamide (DMF) | ~50 mg/mL | [1] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is an aporphine alkaloid with a complex, multi-ring structure that is largely non-polar. This hydrophobic nature makes it difficult for water molecules, which are highly polar, to surround and dissolve the this compound molecule.
Q2: What is the first step I should take to try and dissolve this compound for my cell culture experiment?
A2: For most in vitro experiments, the most straightforward approach is to first attempt to dissolve this compound in a small amount of a biocompatible organic solvent like DMSO, and then dilute this stock solution into your aqueous cell culture medium. Be sure to calculate the final concentration of the organic solvent to ensure it is not toxic to your cells (typically <0.5% v/v).
Q3: How does pH affect the solubility of this compound?
A3: this compound is an alkaloid, which means it is a weak base. In acidic conditions (low pH), the nitrogen atom in its structure can become protonated, giving the molecule a positive charge. This charged, or ionized, form is generally more soluble in water than the neutral form. Therefore, decreasing the pH of the aqueous solution should increase the solubility of this compound.[5]
Q4: Are there any safety precautions I should take when using organic solvents to dissolve this compound?
A4: Yes. Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents like DMSO and ethanol. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each solvent for specific handling and safety information.
Q5: When should I consider using more advanced techniques like cyclodextrin complexation or nanosuspension?
A5: These advanced techniques are particularly useful when:
-
High concentrations of this compound in a purely aqueous solution are required.
-
The use of organic co-solvents is not permissible for your experimental setup.
-
You are developing a formulation for in vivo administration where bioavailability is a key concern.
Q6: Can I store aqueous solutions of this compound?
A6: The stability of this compound in aqueous solutions may be limited. It is generally recommended to prepare fresh solutions for each experiment. If storage is necessary, it should be for a short period, protected from light, and at a low temperature (e.g., 2-8°C). For some related compounds, storage of aqueous solutions for more than a day is not recommended.[1][4] Always perform stability tests to confirm the integrity of the compound under your specific storage conditions.
References
Technical Support Center: Optimizing HPLC for Actinodaphnine Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the peak resolution of Actinodaphnine in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC conditions for analyzing this compound?
For initial method development for this compound, a reversed-phase HPLC method is recommended. This compound is an aporphine alkaloid, and these compounds are typically well-retained and separated on C18 columns.[1][2][3] The following table summarizes a robust starting point for your experiments.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| HPLC System | UHPLC or HPLC | UHPLC systems with smaller particle columns (e.g., <2 µm) will offer higher efficiency and better resolution.[4][5] |
| Column | C18, 100-150 mm x 2.1-4.6 mm, ≤ 5 µm | C18 is the most common and successful stationary phase for alkaloids.[6][7][8] Shorter columns allow for faster run times.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH protonates the basic nitrogen in this compound, improving peak shape and retention.[6][10] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[11][12] |
| Gradient | 10-90% B over 20 minutes | A shallow gradient is a good starting point to separate the main analyte from potential impurities.[4] |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID column) | A standard flow rate to balance resolution and analysis time. Lower flow rates can improve resolution.[4][13] |
| Column Temp. | 25-35 °C | Maintaining a consistent temperature is crucial for reproducible retention times.[13][14] |
| Detection | UV at ~270 nm | Aporphine alkaloids typically have a UV absorbance maximum in this region.[7] A PDA detector is useful to confirm peak purity. |
| Injection Vol. | 5 - 20 µL | Should be optimized to avoid column overloading, which can cause peak fronting and poor resolution.[13][15] |
Q2: My this compound peak is showing significant tailing. How can I fix this?
Peak tailing for basic compounds like this compound is a common issue, often caused by secondary interactions with acidic silanol groups on the silica-based column packing. Here are the primary ways to resolve it:
-
Adjust Mobile Phase pH: The most effective solution is to lower the pH of the mobile phase. By adding an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA), you ensure that this compound is fully protonated (positively charged). This also suppresses the ionization of the silanol groups, minimizing unwanted interactions and leading to more symmetrical peaks.[6][15]
-
Use a Different Column: Consider using a column with high-purity silica and effective end-capping. End-capping neutralizes most of the residual silanol groups. Alternatively, a pH-stable column could be used with a high-pH mobile phase (e.g., pH > 8) to analyze this compound in its neutral form, though this is less common.[6]
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.[7]
Q3: I have an impurity peak that is co-eluting with my this compound peak. How do I improve the separation?
Improving the separation, or selectivity (α), between two co-eluting peaks is crucial for accurate quantification.[16] Selectivity is the most powerful parameter for achieving resolution.[16]
| Strategy | Action | Expected Outcome |
| Modify Solvent Strength | Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. | This increases the retention factor (k') of both compounds, giving the column more time to separate them.[16] Often, a shallower gradient is more effective than an isocratic hold.[4] |
| Change Organic Solvent | Switch from methanol to acetonitrile, or vice versa. | Methanol and acetonitrile have different chemical properties and will interact with your analytes and the stationary phase differently. This can drastically alter the elution order and spacing of peaks, often resolving co-elution.[16] |
| Adjust Mobile Phase pH | Change the pH of the aqueous portion of the mobile phase (e.g., from pH 2.5 to 3.5). | If the impurity has a different pKa than this compound, altering the pH will change their ionization states differently, leading to a shift in retention times and improved separation.[4][10] |
| Change Stationary Phase | Switch from a C18 to a Phenyl or Cyano column. | A different stationary phase provides alternative separation mechanisms (e.g., π-π interactions on a Phenyl column). This is a highly effective but more resource-intensive approach to changing selectivity.[14] |
Q4: How do flow rate and temperature affect my this compound separation?
Flow rate and temperature primarily influence column efficiency (N) and analysis time.[4]
-
Flow Rate: Decreasing the flow rate generally gives molecules more time to interact with the stationary phase, which can lead to sharper peaks and better resolution.[13] However, this comes at the cost of a longer analysis time.[13] Conversely, increasing the flow rate shortens the run time but may decrease resolution.[4][13]
-
Temperature: Increasing the column temperature lowers the viscosity of the mobile phase, which can improve mass transfer, leading to sharper peaks and higher efficiency.[4] It can also slightly alter selectivity.[13] However, excessively high temperatures (>60°C) could potentially degrade this compound.[4] Maintaining a stable, controlled column temperature is essential for reproducible results.[13]
Troubleshooting Guide: Poor Peak Resolution
If you are experiencing poor peak resolution (Rs < 1.5), follow this logical troubleshooting workflow to systematically identify and solve the issue.
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound
This protocol outlines a standard procedure for the analysis of this compound.
-
Mobile Phase Preparation:
-
System Setup and Equilibration:
-
Install a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Set the column oven temperature to 30°C.
-
Set the UV detector wavelength to 270 nm.
-
Purge the pump lines with fresh mobile phase.
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% A: 10% B) at a flow rate of 1.0 mL/min for at least 20-30 minutes, or until a stable baseline is achieved.[18]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or a mixture of water/acetonitrile similar to the initial mobile phase).
-
Ensure the final sample concentration is within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.[13]
-
-
Chromatographic Run:
-
Inject the sample (e.g., 10 µL).
-
Run the following gradient program:
-
0-2 min: 10% B
-
2-22 min: 10% to 80% B (linear gradient)
-
22-25 min: 80% to 95% B (column wash)
-
25-27 min: Hold at 95% B
-
27-28 min: 95% to 10% B (return to initial)
-
28-35 min: Hold at 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak for this compound.
-
Calculate the resolution between this compound and any adjacent peaks. A resolution of ≥ 1.5 is desired for baseline separation.[14]
-
Check the peak tailing factor; a value between 0.9 and 1.2 is ideal.
-
Protocol 2: Systematic Approach to Method Optimization
This workflow provides a structured approach to refining your HPLC method for optimal resolution.
Caption: A general workflow for systematic HPLC method development.
References
- 1. Showing Compound this compound (FDB002192) - FooDB [foodb.ca]
- 2. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mastelf.com [mastelf.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. mdpi.com [mdpi.com]
- 8. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 9. pharmtech.com [pharmtech.com]
- 10. agilent.com [agilent.com]
- 11. mastelf.com [mastelf.com]
- 12. researchgate.net [researchgate.net]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. chromtech.com [chromtech.com]
- 17. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Troubleshooting low bioactivity in Actinodaphnine cytotoxicity assays.
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low bioactivity in cytotoxicity assays involving Actinodaphnine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing lower-than-expected cytotoxicity with this compound in my experiments?
A1: Low bioactivity can stem from several factors, broadly categorized as issues with the compound itself, the experimental assay, or the cell culture conditions. Common problems include poor compound solubility, degradation of the this compound stock, interference with the assay readout (especially with colorimetric assays like MTT), or suboptimal cell health and density.[1][2] It is crucial to systematically investigate each of these potential sources of error.
Q2: My primary assay is the MTT assay. Could the assay itself be the source of misleading results?
A2: Yes, this is a significant possibility. The MTT assay relies on cellular metabolic activity to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] However, plant extracts and their components, such as this compound, can have reducing activity themselves, leading to formazan production independent of cell viability.[3][4][5] This interference can mask true cytotoxicity and result in falsely high viability readings.[3][6] It is recommended to run a control plate with this compound in cell-free media to check for direct MTT reduction.[7] If interference is observed, consider switching to an alternative cytotoxicity assay, such as the Sulforhodamine B (SRB) or a lactate dehydrogenase (LDH) release assay.
Q3: How can I ensure the integrity and solubility of my this compound sample?
A3: Compound integrity is critical for reproducible results.
-
Solubility: Poor solubility is a primary cause of low bioactivity, as precipitated compound is not available to the cells.[1] Visually inspect your assay plates for any signs of precipitation.[1] this compound may require a solvent like DMSO to dissolve initially; however, the final concentration of DMSO in the cell culture medium should be non-toxic (typically <0.5%).[2]
-
Stability & Storage: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1] Depending on the solvent and storage conditions, the compound may degrade over time. It is advisable to prepare fresh stock solutions for each experiment.[1]
-
Purity: If possible, verify the purity and identity of your this compound batch using analytical methods like NMR or LC-MS to ensure that impurities are not masking the compound's true activity.[1]
Q4: What cell-related factors could be contributing to the apparent low bioactivity?
A4: The health, type, and density of the cells used are paramount for a successful assay.
-
Cell Health: Only use healthy, viable cells that are in the logarithmic growth phase.[8][9] Do not use cells that have been passaged too many times or have become over-confluent.[8]
-
Cell Seeding Density: The optimal cell number should be determined for each cell line and assay format.[8] Too few cells will produce a weak signal, while too many can lead to overcrowding and altered metabolic states, affecting the assay window.[8][10]
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents.[11] this compound has shown activity against cell lines like HL-60 (promyelocytic leukemia) and Mel-5 (melanoma).[11] If you are using a new cell line, its sensitivity to this compound may be inherently low.
Q5: What is the known mechanism of this compound-induced cytotoxicity?
A5: this compound has been shown to induce apoptosis (programmed cell death) in human hepatoma Mahlavu cells.[12] The process is initiated by an increase in intracellular reactive oxygen species (ROS) and nitric oxide (NO).[12] This leads to the disruption of the mitochondrial membrane potential, the down-regulation of the NF-kappaB signaling pathway, and the activation of effector caspases (caspase 3/7), which execute the final stages of apoptosis.[12]
Troubleshooting Guide
Use this guide to systematically diagnose and resolve issues with low bioactivity in your this compound experiments.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. marinbio.com [marinbio.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis through increased nitric oxide, reactive oxygen species and down-regulation of NF-kappaB signaling in human hepatoma Mahlavu cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Actinodaphnine Stability and Storage
Welcome to the technical support center for Actinodaphnine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during storage and experimental handling. The following information is based on the known properties of aporphine alkaloids, the chemical class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a bioactive compound classified as an aporphine alkaloid. Aporphine alkaloids are a large group of isoquinoline alkaloids known for their diverse pharmacological activities.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general behavior of aporphine alkaloids, the primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), non-neutral pH conditions (hydrolysis), and exposure to oxidizing agents (oxidation).[1][2] Aporphine alkaloids are known to be sensitive to both light and heat.[3]
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, aporphine alkaloids can undergo several degradation reactions. These include oxidation to form oxoaporphines, hydrolysis of ester or ether groups if present, and photodegradation leading to complex structural changes.[1] The presence of phenolic hydroxyl groups and secondary or tertiary amines in the aporphine structure makes them susceptible to oxidation.
Q4: How can I visually detect if my this compound sample has degraded?
Visual inspection can sometimes indicate degradation. Look for changes in color (e.g., darkening or yellowing of a solid sample or solution) or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability of your sample.
Q5: Which analytical techniques are recommended for assessing this compound stability?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a highly effective and commonly used technique for assessing the stability of aporphine alkaloids.[3][4] These methods can separate and quantify the parent compound and its degradation products, providing a clear picture of the sample's integrity.
Troubleshooting Guide: Common Issues in this compound Handling and Storage
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in an experiment. | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. Store stock solutions in small, single-use aliquots at -20°C or lower and protect from light. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. | Review storage conditions. Ensure the sample was protected from light, stored at the recommended temperature, and dissolved in an appropriate solvent. Perform a forced degradation study to identify potential degradation products. |
| Inconsistent experimental results between batches. | Batch-to-batch variability in purity or degradation. | Qualify each new batch of this compound upon receipt using a validated analytical method like HPLC. Establish a baseline purity and impurity profile. |
| Discoloration of solid this compound powder. | Oxidation or photodegradation of the solid material. | Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperature. |
Recommended Storage Conditions for this compound
To minimize degradation, it is crucial to store and handle this compound under controlled conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommendation for Solid Compound | Recommendation for Solutions |
| Temperature | -20°C or lower for long-term storage. | -20°C or -80°C for long-term storage of stock solutions. |
| Light | Store in an amber, light-resistant container. | Prepare and handle solutions in a dark room or under amber light. Store in amber vials or tubes wrapped in aluminum foil. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) to prevent oxidation. | Degas solvents before use to remove dissolved oxygen. Overlay stock solutions with an inert gas before sealing and freezing. |
| pH | N/A | Prepare solutions in a buffer system that maintains a pH where this compound is most stable. A pH-rate profile study is recommended to determine the optimal pH. Generally, a slightly acidic to neutral pH is preferable for many alkaloids to prevent base-catalyzed degradation. |
| Solvent | N/A | Use high-purity, degassed solvents. For long-term storage, consider aprotic solvents like anhydrous DMSO or ethanol. For aqueous buffers, prepare them fresh and filter sterilize. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[2][5][6]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a small amount of solid this compound to a glass vial.
-
Place the vial in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed solid in methanol and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a transparent vial) to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the solution by HPLC.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress conditions.
-
HPLC Analysis: Analyze all samples by a validated HPLC method. Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
Visualizations
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jidps.com [jidps.com]
- 3. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Actinodaphnine Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols to increase the purity of Actinodaphnine.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for extracting this compound from plant material?
A1: The general approach involves solvent extraction from dried and powdered plant material (e.g., from Litsea or Cinnamomum species). Common methods include maceration, Soxhlet extraction, or ultrasound-assisted extraction. The choice of solvent is critical and typically involves a moderately polar solvent to efficiently extract the alkaloid.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A combination of chromatographic techniques is often employed. Column chromatography over silica gel is a common initial step to fractionate the crude extract. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are highly effective for separating this compound from other closely related aporphine alkaloids.[1]
Q3: How can the purity of this compound be assessed at different stages of purification?
A3: Purity can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) with a UV detector, and Gas Chromatography-Mass Spectrometry (GC-MS). For final purity assessment of the isolated compound, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: What are some common challenges in purifying this compound?
A4: Common challenges include:
-
Co-extraction of similar alkaloids: Plant extracts often contain a mixture of structurally related aporphine alkaloids, which can be difficult to separate.
-
Low yield: The concentration of this compound in the plant source may be low, leading to low overall yields.
-
Compound degradation: this compound may be sensitive to factors such as pH, temperature, and light, potentially leading to degradation during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent. | Optimize the extraction solvent. A mixture of chloroform and methanol has been shown to be effective for extracting aporphine alkaloids.[2] |
| Insufficient extraction time or temperature. | Increase the extraction time or use a higher temperature (if the compound is stable). Ultrasound-assisted extraction can also improve efficiency. | |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | Systematically screen different solvent systems with varying polarities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the column. | |
| Co-elution of Impurities in HPLC | Suboptimal mobile phase composition. | Optimize the mobile phase. For aporphine alkaloids, a reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like triethylamine or acetic acid) can be effective.[1] |
| Incorrect column selection. | Experiment with different column stationary phases (e.g., phenyl-hexyl, cyano) to achieve better selectivity. | |
| This compound "Oiling Out" During Crystallization | The solvent is too non-polar, or the solution is supersaturated. | Try a different recrystallization solvent or a solvent mixture. Adding a co-solvent can sometimes prevent oiling out. Slow cooling of the solution is also crucial. |
| Low Purity of Final Product | Incomplete removal of closely related alkaloids. | Employ a high-resolution purification technique like preparative HPLC or HSCCC. For aporphine alkaloids, a two-phase solvent system such as n-hexane-ethyl acetate-methanol-acetonitrile-water has been used successfully in HSCCC.[1] |
| Degradation of this compound during purification. | Minimize exposure to harsh conditions. Work at lower temperatures, protect from light, and use buffers to control pH where appropriate. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Preparation: Air-dry and grind the plant material (e.g., bark or leaves of Litsea species) to a fine powder.
-
Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol or a mixture of chloroform:methanol, 2:1 v/v) for 48-72 hours at room temperature with occasional stirring.
-
Soxhlet Extraction: Extract the powdered plant material with methanol in a Soxhlet apparatus for 24-48 hours.
-
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method used for the purification of other aporphine alkaloids and may require optimization for this compound.[1]
-
Preparation of Two-Phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-acetonitrile-water (e.g., in a 5:3:3:2.5:5 v/v ratio).[1] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Sample Preparation: Dissolve the crude extract in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.
-
HSCCC Operation:
-
Fill the multilayer coil column entirely with the upper phase as the stationary phase.
-
Rotate the column at an optimal speed (e.g., 800-900 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the sample solution.
-
-
Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions based on the chromatogram.
-
Analysis: Analyze the collected fractions for the presence and purity of this compound using analytical HPLC or TLC. Pool the fractions containing pure this compound.
Protocol 3: Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when heated. A mixture of ethyl acetate, ethanol, and hexane has been used for the crystallization of other alkaloids.[3]
-
Dissolution: Dissolve the purified this compound fraction in a minimal amount of the hot recrystallization solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Extraction Methods for Aporphine Alkaloids
| Extraction Method | Solvent | Typical Yield of Crude Extract (%) | Advantages | Disadvantages |
| Maceration | Methanol | 5-10 | Simple, requires minimal equipment | Time-consuming, may not be exhaustive |
| Soxhlet Extraction | Methanol | 8-15 | More efficient than maceration | Requires specialized glassware, potential for thermal degradation |
| Ultrasound-Assisted | Ethanol | 10-18 | Fast, efficient | Requires an ultrasonic bath |
Note: Yields are estimates and can vary significantly based on the plant source and specific conditions.
Table 2: Typical Parameters for Preparative HPLC Purification of Aporphine Alkaloids
| Parameter | Value/Description |
| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 4-5 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 1-2 mL (of a concentrated sample solution) |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low purity of final this compound product.
References
Addressing batch-to-batch variability in Actinodaphnine extracts.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability in Actinodaphnine extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically extracted?
A1: this compound is an aporphine alkaloid, a class of naturally occurring nitrogen-containing compounds. It is primarily extracted from plants of the Actinodaphne genus, which belongs to the Lauraceae family. Various species within this genus, such as Actinodaphne pruinosa and Actinodaphne glomerata, are known to produce this compound and other related alkaloids.[1]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
A2: The chemical composition of botanical extracts can vary significantly between batches due to a number of factors:
-
Raw Material Sourcing: The genetic makeup of the plant, its geographical origin, and the specific growing conditions (climate, soil) can all influence the phytochemical profile.
-
Harvesting and Post-Harvest Processing: The time of harvest and the methods used for drying and storing the plant material can significantly impact the final composition of the extract.
-
Extraction and Manufacturing Processes: Inconsistencies in the extraction method, solvent choice, and other manufacturing steps can introduce further variability.[2][3][4][5]
Q3: What other bioactive compounds are commonly found in Actinodaphne extracts that could contribute to variability?
A3: Besides this compound, extracts from Actinodaphne species can contain a variety of other bioactive compounds, including other aporphine alkaloids like boldine, norboldine, laurotetanine, and reticuline, as well as terpenoids and phenolic compounds. The presence and relative abundance of these compounds can vary between batches and may contribute to differences in the biological activity of the extract.
Q4: What are the known pharmacological activities of this compound?
A4: this compound has been reported to possess several pharmacological activities, most notably the induction of apoptosis (programmed cell death) in certain cancer cell lines. This effect is understood to be mediated through the regulation of specific cellular signaling pathways.
Q5: What are some of the reported pharmacological effects of other alkaloids found in Actinodaphne extracts?
A5: Other aporphine alkaloids that may be present in Actinodaphne extracts, such as boldine, have been studied for a range of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective properties.[6][7][8][9][10] The presence of these compounds could influence the overall bioactivity of an this compound extract.
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results (HPLC/GC-MS)
Problem: You are observing significant variations in the chromatograms of different batches of this compound extract, such as shifting retention times, new or missing peaks, or inconsistent peak areas.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Degradation | The performance of HPLC and GC columns can degrade over time with repeated injections of complex botanical extracts. This can lead to peak tailing, loss of resolution, and shifting retention times. Solution: 1. Flush the column with a strong solvent to remove contaminants. 2. If performance does not improve, replace the column with a new one of the same type.[11][12][13] |
| Mobile/Carrier Gas Inconsistency | For HPLC, variations in the mobile phase composition (e.g., pH, solvent ratio) can cause retention time shifts. For GC, fluctuations in the carrier gas flow rate can have a similar effect. Solution: 1. Prepare fresh mobile phase for each analysis, ensuring accurate measurements. 2. Check for leaks in the HPLC or GC system that could affect flow rates.[11][12][13][14] |
| Sample Preparation Variability | Inconsistencies in how the extract is dissolved, filtered, or diluted can lead to variable results. Solution: 1. Develop and strictly adhere to a standardized sample preparation protocol. 2. Ensure the extract is fully dissolved and filtered through a consistent pore size filter before injection. |
| Injector Issues | A dirty or malfunctioning injector can lead to poor peak shape and inconsistent injection volumes. Solution: 1. Clean the injector port and replace the septum regularly. 2. For autosamplers, ensure the syringe is clean and functioning correctly.[12][14] |
Issue 2: Unexpected Biological Activity in Experiments
Problem: A new batch of this compound extract is showing a different biological effect or potency compared to previous batches, even when the concentration of this compound is normalized.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Other Bioactive Compounds | As mentioned in the FAQs, Actinodaphne extracts contain a complex mixture of compounds. The presence of other alkaloids, terpenoids, or phenolics with their own biological activities could be influencing your results. Solution: 1. Perform a comprehensive phytochemical analysis (e.g., using GC-MS or LC-MS) to identify and quantify the major components in each batch. 2. Compare the phytochemical profiles of different batches to identify any significant variations. |
| Synergistic or Antagonistic Effects | The combination of different compounds in the extract may lead to synergistic (enhancing) or antagonistic (inhibiting) effects on the bioactivity of this compound. Solution: 1. If possible, test the biological activity of other identified major compounds individually and in combination with this compound to understand their interactions. |
| Degradation of Active Compounds | Improper storage or handling of the extract could lead to the degradation of this compound or other active components. Solution: 1. Store extracts in a cool, dark, and dry place. 2. Re-analyze the chemical profile of the extract to check for degradation products. |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
This protocol provides a general procedure for the extraction of alkaloids, including this compound, from dried and powdered Actinodaphne plant material.
Materials:
-
Dried and powdered Actinodaphne plant material (e.g., leaves, bark)
-
Solvent (e.g., methanol, ethanol, or a mixture with water)
-
Airtight container
-
Shaker or magnetic stirrer
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered plant material and place it in the airtight container.[15]
-
Add the solvent to the container, ensuring that the plant material is fully submerged. A common solvent-to-solid ratio is 10:1 (v/w).[15]
-
Seal the container and place it on a shaker or with a magnetic stirrer at room temperature.
-
Allow the maceration to proceed for a period of 3 to 7 days, with occasional agitation.[16][17]
-
After the maceration period, filter the mixture to separate the extract from the solid plant residue.[15]
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.
-
Dry the resulting crude extract in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Soxhlet Extraction of this compound
Soxhlet extraction is a continuous extraction method that can be more efficient than maceration for certain compounds.
Materials:
-
Dried and powdered Actinodaphne plant material
-
Soxhlet apparatus (including a round-bottom flask, extraction chamber with a thimble, and condenser)
-
Heating mantle
-
Extraction solvent (e.g., hexane, dichloromethane, methanol)[3]
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material into a cellulose thimble.[1]
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.[1]
-
Fill the round-bottom flask with the extraction solvent to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and place it on the heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will rise, bypass the extraction chamber, and enter the condenser.[3]
-
The condensed solvent will drip into the thimble, gradually filling the extraction chamber.[3]
-
Once the solvent reaches the top of the siphon tube, it will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.[3]
-
This cycle will repeat, allowing for the continuous extraction of the plant material.
-
Continue the extraction for a predetermined period (typically several hours) until the solvent in the siphon tube runs clear.
-
After extraction, cool the apparatus and concentrate the solvent in the round-bottom flask using a rotary evaporator.
Protocol 3: HPLC-UV Quantification of this compound
This protocol outlines a general method for the quantification of aporphine alkaloids like this compound using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size).[18][19]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate adjusted to pH 3 with acetic acid) and an organic solvent (e.g., acetonitrile).[18][19]
-
Flow Rate: Typically 0.7-1.0 mL/min.[18]
-
Detection Wavelength: Aporphine alkaloids generally show strong absorbance around 307 nm.[18]
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
Procedure:
-
Standard Preparation: Prepare a stock solution of a known concentration of an this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of different concentrations.
-
Sample Preparation: Accurately weigh a known amount of the dried this compound extract and dissolve it in a known volume of the mobile phase or a suitable solvent. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 4: GC-MS Analysis of Terpenoids
This protocol provides a general method for the analysis of terpenoids that may be present in Actinodaphne extracts.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).[2][4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Oven Temperature Program: A temperature gradient is usually employed, for example, starting at a lower temperature (e.g., 160°C) and ramping up to a higher temperature (e.g., 280°C).[2]
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 33–500.[2]
Procedure:
-
Sample Preparation: Dissolve a known amount of the extract in a suitable volatile solvent (e.g., hexane or a mixture of diethyl ether and methanol).[2][4] An internal standard may be added for quantitative analysis.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
Compound Identification: Identify the terpenoids in the extract by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention times with those of authentic standards, if available.[2]
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis by increasing ROS/NO, leading to caspase activation, and by inhibiting the pro-survival NF-κB signaling pathway.
Experimental Workflow for Addressing Batch-to-Batch Variability
Caption: A logical workflow for the quality control of new batches of this compound extract to ensure consistency before use in biological experiments.
Logical Relationship of Factors Affecting Extract Variability
Caption: A diagram illustrating the key factors contributing to the batch-to-batch variability of botanical extracts, categorized into raw material and processing variables.
References
- 1. mdpi.com [mdpi.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]
- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. experts.azregents.edu [experts.azregents.edu]
- 7. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of boldine: summary of the field and update on recent advances | Scilit [scilit.com]
- 9. Boldine and its antioxidant or health-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of Chemistry, Kinetics, Toxicity and Therapeutic Potential of Boldine in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. The Art of Extraction: A Step-by-Step Guide to the Maceration Process [greenskybio.com]
- 16. inherba.it [inherba.it]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. farm.ucl.ac.be [farm.ucl.ac.be]
- 19. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Synthetic Actinodaphnine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with synthetic Actinodaphnine derivatives.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the handling, storage, and experimental use of synthetic this compound derivatives.
| Problem | Possible Cause | Recommended Solution |
| Unexpected degradation of the compound during storage. | 1. Improper storage temperature: this compound derivatives, like many alkaloids, can be sensitive to heat.[1] 2. Exposure to light: Aromatic compounds and those with conjugated double bonds can be susceptible to photodegradation.[2][3][4] 3. Oxidation: The chemical structure may be prone to oxidation, especially if stored in a non-inert atmosphere. | 1. Store compounds at or below -20°C for long-term storage. For short-term storage, 2-8°C may be adequate.[1] 2. Store in amber vials or wrap containers in aluminum foil to protect from light.[4] 3. Store under an inert atmosphere such as argon or nitrogen. |
| Inconsistent results in biological assays. | 1. Degradation in assay medium: The pH or composition of the cell culture or assay buffer may be causing the compound to degrade over the course of the experiment. 2. Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. | 1. Perform a stability study of the derivative in the specific assay medium over the time course of the experiment. Analyze samples at different time points using HPLC.[5] 2. Use low-adhesion plasticware or silanized glassware. Include a pre-incubation step to saturate binding sites. |
| Precipitation of the compound in aqueous solutions. | 1. Poor aqueous solubility: Many organic compounds, including some alkaloids, have limited solubility in water. 2. pH-dependent solubility: The solubility of amine-containing compounds like this compound derivatives can be highly dependent on pH. | 1. Prepare a stock solution in an organic solvent like DMSO or ethanol before diluting into an aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Determine the pKa of the derivative and adjust the pH of the buffer to maintain the compound in its more soluble, ionized form. |
| Appearance of unknown peaks in HPLC analysis after sample preparation. | 1. Reaction with solvent: The compound may be reacting with the solvent used for dissolution or in the mobile phase. 2. Formation of degradation products: The sample preparation process itself (e.g., heating, vortexing) might be inducing degradation. | 1. Test the solubility and short-term stability in a variety of common laboratory solvents. 2. Minimize the time between sample preparation and analysis. Keep samples on ice or in a cooled autosampler. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of synthetic this compound derivatives?
A1: The stability of synthetic this compound derivatives is primarily influenced by temperature, light exposure, pH, and the presence of oxidizing agents.[1][2][4] Like other aporphine alkaloids, their complex aromatic structure can be susceptible to degradation under suboptimal conditions.
Q2: How can I assess the stability of my this compound derivative in a specific formulation or buffer?
A2: A forced degradation study is a common method to assess stability.[2] This involves exposing the compound to stress conditions such as high temperature, UV/visible light, and a range of pH values (e.g., acidic, neutral, and basic). The extent of degradation can be quantified using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[2][5]
Q3: What are the best practices for long-term storage of these compounds?
A3: For long-term storage, it is recommended to store synthetic this compound derivatives as a dry powder at -20°C or below, protected from light, and in an airtight container, preferably under an inert atmosphere.[1]
Q4: My derivative shows a color change over time. What does this indicate?
A4: A color change often indicates a chemical transformation, such as oxidation or the formation of degradation products. This is a visual sign of instability, and the purity of the compound should be re-assessed by analytical methods like HPLC or LC-MS before further use.
Q5: Are there any structural modifications that can enhance the stability of this compound derivatives?
A5: While specific to the derivative , general strategies for enhancing the stability of alkaloid-like structures include the introduction of steric hindrance to protect labile functional groups, or the modification of functional groups that are prone to oxidation. For example, the presence of a methylenedioxy group in some aporphine alkaloids has been associated with greater stability.[6]
Experimental Protocols & Visualizations
Protocol: Forced Degradation Study for an this compound Derivative
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the dry powder of the compound in an oven at 60°C for 24 hours. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose a 1 mg/mL solution to a photostability chamber according to ICH Q1B guidelines.[4]
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile and water).
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Caption: Workflow for a forced degradation study.
Signaling Pathway: Hypothetical Modulation by an this compound Derivative
This diagram illustrates a hypothetical signaling pathway that could be modulated by a synthetic this compound derivative, targeting a receptor kinase and downstream effectors.
Caption: Hypothetical MAPK/ERK pathway inhibition.
Troubleshooting Logic for Compound Precipitation
This diagram provides a logical workflow for troubleshooting issues related to the precipitation of synthetic this compound derivatives in solution.
Caption: Logic for resolving compound precipitation.
References
- 1. Stability of Synthetic Cathinones in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Formulation development and stability studies of norfloxacin extended-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Actinodaphnine in cellular assays.
Welcome to the technical support center for Actinodaphnine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays and to help mitigate its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is an aporphine alkaloid that has been shown to induce apoptosis (programmed cell death) in cancer cells.[1] Its mechanism involves the increased production of intracellular nitric oxide (NO) and reactive oxygen species (ROS).[2] This leads to the disruption of the mitochondrial transmembrane potential, activation of caspases (like caspase 3/7), and ultimately, apoptosis.[2] Additionally, this compound has been observed to down-regulate the activity of the transcription factor NF-kappaB, which is involved in cell survival pathways.[2]
Q2: What are the potential sources of this compound's off-target effects? A2: The primary source of off-target effects is likely its mechanism of inducing ROS and NO production.[2] Oxidative stress is a generalized cellular response that can impact numerous signaling pathways non-specifically. High concentrations of this compound may lead to broad cellular stress and cytotoxicity that is independent of its intended target pathway. It is crucial to distinguish these non-specific effects from the desired on-target activity.
Q3: How can I determine the optimal concentration of this compound for my experiment? A3: The optimal concentration should be determined by performing a dose-response experiment.[3] This allows you to identify the lowest concentration of this compound that produces the desired on-target effect without causing widespread, non-specific cytotoxicity.[4] It is recommended to use a concentration range where the potency of the compound in eliciting the desired phenotype correlates with its potency for engaging the intended target.[3] Inhibitors that are effective in cells only at concentrations greater than 10 μM are more likely to be acting non-specifically.[4]
Q4: Why are my results with this compound inconsistent between experiments? A4: Variability in cell-based assays can stem from several factors, including inconsistencies in cell culture practices.[5] Key factors to control are cell passage number, cell density, and confluency at the time of treatment.[5] The stability of the compound in your specific cell culture medium and the duration of the assay can also significantly influence the observed effects.[5][6] Preparing fresh dilutions from a concentrated stock for each experiment is recommended to ensure compound activity.[5]
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: Unexpectedly high cytotoxicity is observed at low concentrations.
-
Possible Cause: The observed cell death may be a result of generalized oxidative stress rather than a specific on-target effect, especially in sensitive cell lines. This compound is known to increase ROS and NO levels, which can be toxic.[2]
-
Troubleshooting Steps:
-
Co-treatment with an Antioxidant: To test if the cytotoxicity is mediated by oxidative stress, perform a rescue experiment by co-treating the cells with this compound and an antioxidant like N-acetylcysteine (NAC).[2] A reduction in cell death in the presence of NAC would suggest the effect is at least partially due to ROS/NO generation.
-
Refine Dose-Response: Conduct a detailed dose-response analysis with smaller concentration increments to pinpoint a therapeutic window where on-target effects can be observed without overwhelming cytotoxicity.
-
Assess Mitochondrial Health: Measure the mitochondrial transmembrane potential (ΔΨm) to confirm if the observed cytotoxicity follows the known mechanistic pathway of this compound.[2]
-
Issue 2: The observed cellular phenotype does not correlate with the expected on-target effect.
-
Possible Cause: The phenotype may be the result of an off-target interaction. It is critical to confirm that this compound is engaging its intended target in your cellular model.
-
Troubleshooting Workflow:
-
Validate Target Engagement: Confirm that this compound is binding to its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in an intact cellular environment.[3]
-
Use a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical scaffold that targets the same protein.[3] If this second compound produces the same phenotype, it strengthens the evidence for an on-target effect.[3]
-
Perform a Rescue Experiment: Overexpression of the target protein may "soak up" the inhibitor, requiring a higher concentration of this compound to achieve the same phenotypic effect.[3] This can help confirm that the phenotype is target-dependent.
-
Profile Off-Targets: If the steps above suggest an off-target effect, consider advanced techniques like affinity purification using Kinobeads followed by mass spectrometry to identify other proteins with which your compound interacts.[3]
-
References
- 1. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis through increased nitric oxide, reactive oxygen species and down-regulation of NF-kappaB signaling in human hepatoma Mahlavu cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Scaling up Actinodaphnine extraction for larger research projects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are scaling up the extraction of Actinodaphnine for larger research projects.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for scaling up this compound extraction?
A1: Scaling up this compound extraction involves a multi-step process that begins with the careful selection and preparation of the plant material. This is followed by an optimized extraction procedure, typically an acid-base extraction, to isolate the crude alkaloid mixture. The crude extract is then subjected to one or more purification steps, such as column chromatography, to isolate this compound. Each step requires careful optimization and validation to ensure efficiency, reproducibility, and the purity of the final product.
Q2: Which plant species are known to contain this compound?
A2: this compound is an aporphine alkaloid that has been isolated from various plant species within the Lauraceae family. Researchers should consult phytochemical databases and scientific literature to identify the most suitable plant source with the highest reported yield of this compound.
Q3: What are the critical parameters to control during the extraction process?
A3: Several parameters are critical to the successful extraction of this compound. These include the particle size of the plant material, the choice of solvent, the pH of the extraction medium, the extraction temperature, and the duration of the extraction. For scaled-up operations, process control and monitoring of these parameters are essential for consistent results.
Q4: How can the purity of the extracted this compound be assessed?
A4: The purity of this compound can be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity and quantifying the yield. Further characterization and structural confirmation can be achieved using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Alkaloid Extract | 1. Incomplete cell lysis and extraction. 2. Incorrect solvent polarity. 3. Suboptimal pH for extraction. 4. Insufficient extraction time or temperature. | 1. Ensure the plant material is finely ground to a consistent particle size. 2. Experiment with a range of solvents (e.g., methanol, ethanol, chloroform) to find the most effective one for your specific plant material. 3. Optimize the pH of the acidic and basic solutions used in the acid-base extraction. 4. Systematically vary the extraction time and temperature to identify the optimal conditions. |
| Poor Separation During Column Chromatography | 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Column overloading. 4. Irregular column packing. | 1. Select a suitable stationary phase (e.g., silica gel, alumina) based on the polarity of this compound. 2. Develop an optimal mobile phase gradient by testing different solvent combinations and ratios. 3. Reduce the amount of crude extract loaded onto the column. 4. Ensure the column is packed uniformly to prevent channeling. |
| Presence of Impurities in the Final Product | 1. Co-extraction of other alkaloids or plant metabolites. 2. Incomplete separation during purification. 3. Degradation of this compound during processing. | 1. Employ multiple purification steps, such as a combination of different chromatographic techniques (e.g., silica gel followed by reversed-phase HPLC). 2. Optimize the selectivity of your purification methods. 3. Investigate the stability of this compound under your extraction and purification conditions (see Stability section below). |
| Difficulty in Crystalizing the Final Product | 1. Presence of residual solvents or impurities. 2. Suboptimal crystallization solvent. 3. Incorrect temperature or cooling rate. | 1. Ensure the purified this compound is free of solvent residues using techniques like vacuum drying. 2. Screen a variety of solvents and solvent mixtures to find a suitable system for crystallization. 3. Experiment with different cooling protocols, such as slow cooling, to promote crystal growth. |
Experimental Protocols
Large-Scale Acid-Base Extraction of Aporphine Alkaloids (Adapted from a protocol for Nelumbo nucifera)
This protocol provides a general framework for the extraction of aporphine alkaloids, like this compound, on a larger scale. Optimization will be required for your specific plant material and target compound.
Materials:
-
Dried and powdered plant material
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Large glass beakers and flasks
-
Separatory funnels (appropriate for the scale of extraction)
-
pH meter or pH indicator strips
Procedure:
-
Acidic Extraction:
-
Macerate the dried, powdered plant material in 0.1 M HCl at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the mixture for 4-6 hours at room temperature.
-
Filter the mixture to separate the acidic aqueous extract from the plant debris.
-
Repeat the extraction of the plant residue 2-3 times to ensure complete extraction of the alkaloids.
-
Combine all the acidic aqueous extracts.
-
-
Solvent Wash (Defatting):
-
Transfer the combined acidic extract to a large separatory funnel.
-
Wash the acidic extract with an equal volume of dichloromethane to remove non-polar impurities.
-
Separate the layers and discard the organic (dichloromethane) layer. Repeat the wash if necessary.
-
-
Basification and Extraction of Free Alkaloids:
-
Adjust the pH of the aqueous extract to approximately 9-10 with 0.1 M NaOH.
-
Transfer the basified aqueous solution to a clean separatory funnel.
-
Extract the free alkaloids by partitioning with an equal volume of dichloromethane.
-
Separate the layers and collect the organic layer.
-
Repeat the extraction of the aqueous layer with dichloromethane 2-3 more times.
-
Combine all the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.
-
Purification by Column Chromatography
Materials:
-
Crude alkaloid extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, chloroform)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the least polar solvent.
-
Gradually increase the polarity of the mobile phase by adding more polar solvents (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.
-
Visualize the spots under UV light or with a suitable staining reagent.
-
Combine the fractions containing the compound of interest (this compound).
-
-
Final Concentration:
-
Concentrate the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Stability and Storage Recommendations
While specific stability data for this compound is limited, general principles for alkaloid stability should be followed to minimize degradation during and after extraction.
-
pH: this compound, as an alkaloid, is a basic compound. It will be more stable in its salt form at acidic pH. In its free base form at alkaline pH, it may be more susceptible to degradation.
-
Temperature: Elevated temperatures can accelerate the degradation of many organic compounds, including alkaloids. It is advisable to conduct extraction and purification steps at or near room temperature unless optimization studies indicate otherwise. For long-term storage, refrigeration (-4°C to -20°C) is recommended.[1]
-
Light: Exposure to UV light can cause photodegradation of some alkaloids. Extracts and purified compounds should be stored in amber-colored vials or protected from light.
-
Oxidation: Some alkaloids are susceptible to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) can help to prolong shelf life.
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: this compound-induced apoptotic signaling pathway.
References
Technical Support Center: Actinodaphnine Handling and Disposal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Actinodaphnine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary laboratory applications?
This compound is a naturally occurring aporphine alkaloid found in plants of the Lauraceae family. In a research context, it is primarily investigated for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and down-regulate NF-κB signaling, a key pathway involved in inflammation and cell survival.[1]
Q2: What are the main hazards associated with this compound?
Q3: How should this compound be stored?
This compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, it is advisable to store it at -20°C.
Q4: In which solvents is this compound soluble?
While specific quantitative solubility data is limited, based on its chemical structure and information for similar compounds, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It is largely insoluble in water. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guides
Guide 1: Isolation and Purification of this compound
This guide addresses common issues that may arise during the extraction and purification of this compound from plant material.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Alkaloid Extract | Incomplete extraction from plant material. | - Ensure the plant material is finely ground to increase surface area. - Use a synergistic solvent mixture, such as chloroform and methanol, which has been shown to improve alkaloid extraction. - Consider using alternative extraction techniques like ultrasound-assisted or microwave-assisted extraction. |
| Poor Separation of this compound during Chromatography | Improper solvent system or stationary phase. | - Optimize the mobile phase composition for High-Performance Liquid Chromatography (HPLC). A common mobile phase for aporphine alkaloids involves a gradient of acetonitrile and water with a small percentage of formic acid. - For column chromatography, a step-wise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) can be effective. |
| Co-elution of Impurities with this compound | Similar polarity of this compound and other extracted compounds. | - Employ a multi-step purification process. This may include an initial acid-base extraction to separate alkaloids from neutral compounds, followed by multiple chromatographic steps using different stationary phases (e.g., silica gel followed by a C18 reversed-phase column). |
| Degradation of this compound during Isolation | Exposure to harsh conditions (e.g., high temperature, extreme pH, light). | - Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure. - Maintain a neutral or slightly acidic pH during extraction and purification, as basic conditions can promote degradation of some alkaloids. - Protect the sample from light by using amber glassware or wrapping containers in aluminum foil. |
Guide 2: this compound-Induced Apoptosis Assays
This guide provides troubleshooting for common problems encountered when using this compound to induce apoptosis in cell culture.
| Problem | Possible Cause | Suggested Solution |
| No or Low Apoptosis Induction | - this compound concentration is too low. - Incubation time is too short. - Cells are resistant to this compound. | - Perform a dose-response experiment to determine the optimal concentration (e.g., IC50 value). - Conduct a time-course experiment to identify the optimal incubation period. - Ensure the cell line used is sensitive to apoptosis induction by this class of compounds. Consider using a positive control for apoptosis induction. |
| High Background Apoptosis in Control Group | - Cells are unhealthy or stressed. - The solvent (e.g., DMSO) is at a toxic concentration. | - Use cells from a healthy, logarithmically growing culture. - Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO) and non-toxic to the cells. Run a solvent-only control. |
| Inconsistent Results between Experiments | - Variation in cell density or passage number. - Inconsistent this compound stock solution. | - Use cells at a consistent density and within a narrow passage number range for all experiments. - Prepare a large batch of this compound stock solution, aliquot it, and store it at -20°C to ensure consistency across multiple experiments. |
| Difficulty in Detecting Apoptotic Markers (e.g., Caspase Activation, Annexin V staining) | - Timing of the assay is not optimal. - Incorrect assay procedure. | - Apoptotic events occur in a sequence. Ensure the assay is performed at the appropriate time point to detect the specific marker (e.g., Annexin V staining for early apoptosis, DNA fragmentation for late apoptosis). - Carefully follow the manufacturer's protocol for the apoptosis detection kit. |
Quantitative Data
Due to the limited availability of specific public data for this compound, this section provides a template for the kind of quantitative data that should be determined experimentally. The values for related compounds are provided for reference.
Table 1: Solubility of this compound (Experimental Determination Required)
| Solvent | Solubility (g/L) at 25°C |
| Water | Insoluble |
| Dimethyl Sulfoxide (DMSO) | To be determined |
| Ethanol | To be determined |
| Methanol | To be determined |
Table 2: Stability of this compound in Solution (Experimental Determination Required)
| Condition | Half-life (t½) | Degradation Products |
| pH 4 (Aqueous Buffer) at 25°C | To be determined | To be determined |
| pH 7 (Aqueous Buffer) at 25°C | To be determined | To be determined |
| pH 9 (Aqueous Buffer) at 25°C | To be determined | To be determined |
| 4°C in DMSO | To be determined | To be determined |
| 25°C in DMSO | To be determined | To be determined |
Table 3: Cytotoxicity of this compound against Human Hepatoma Mahlavu Cells
| Parameter | Value | Reference |
| IC50 (Concentration for 50% inhibition of cell growth) | To be determined experimentally. For reference, a study on this compound-induced apoptosis used concentrations ranging from 5 to 40 µg/mL. | [1] |
Experimental Protocols
Protocol: Induction of Apoptosis in Human Hepatoma Mahlavu Cells by this compound
This protocol is based on the methodology described in the study by Chen et al. (2006) on the effects of this compound on Mahlavu cells.[1]
1. Materials:
-
Human hepatoma Mahlavu cells
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
2. Procedure:
-
Cell Culture: Culture Mahlavu cells in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Store at -20°C.
-
Cell Seeding: Seed Mahlavu cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach overnight.
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 5, 10, 20, 40 µg/mL). The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add the medium containing this compound or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Collect the culture medium (which contains detached apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Apoptosis Analysis by Flow Cytometry:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Handling and Disposal of this compound
Handling:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Weighing: When weighing the solid compound, do so carefully to minimize the creation of dust.
-
Spills: In case of a spill, decontaminate the area using a suitable method (see below).
Disposal:
-
Waste Classification: this compound waste should be treated as hazardous chemical waste.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Decontamination of Glassware and Surfaces:
-
Pre-rinse: Rinse contaminated glassware and surfaces with a solvent in which this compound is soluble (e.g., ethanol or methanol). Collect this rinse as hazardous waste.
-
Wash: Wash the pre-rinsed items with a laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
-
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Validation & Comparative
Validating the Pro-Apoptotic Activity of Actinodaphnine Across Different Cancer Cell Lines: A Comparative Guide
A comprehensive analysis of the pro-apoptotic potential of Actinodaphnine remains a developing area of research. While studies have demonstrated its effectiveness in specific cancer cell lines, a broad comparative validation across multiple cancer types is not yet extensively documented in publicly available research.
This guide synthesizes the current scientific knowledge on the pro-apoptotic activity of this compound, focusing on the established mechanisms and providing a framework for its potential broader application in oncology research. The primary focus of existing research has been on human hepatoma Mahlavu cells, where this compound has been shown to induce apoptosis through a multi-faceted signaling cascade.
Comparative Analysis of Pro-Apoptotic Activity
Currently, a comprehensive, multi-cell line comparison of this compound's pro-apoptotic activity is limited. The available data centers on its effects on human hepatoma Mahlavu cells. To fulfill the objective of a comparative guide, further research is required to establish the IC50 values and apoptosis rates in a wider range of cancer cell lines, such as those from breast, lung, and colon cancers.
Table 1: Pro-Apoptotic Activity of this compound in Human Hepatoma (Mahlavu) Cells
| Parameter | Observation in Mahlavu Cells | Citation |
| Mechanism of Action | Induces apoptosis through increased nitric oxide (NO) and reactive oxygen species (ROS), leading to disruption of mitochondrial transmembrane potential and activation of caspase 3/7. It also down-regulates the activity of nuclear factor kappaB (NF-κB). | [1] |
| Key Molecular Events | - Increased intracellular NO and ROS- Disruption of mitochondrial transmembrane potential (ΔΨm)- Activation of caspase 3/7- Down-regulation of NF-κB activity | [1] |
Note: This table will be expanded as more data from different cancer cell lines become available.
Established Signaling Pathway of this compound-Induced Apoptosis
In human hepatoma Mahlavu cells, this compound initiates a cascade of events culminating in programmed cell death. The process is triggered by an increase in intracellular nitric oxide (NO) and reactive oxygen species (ROS). This oxidative stress disrupts the mitochondrial transmembrane potential, a critical step in the intrinsic apoptotic pathway. The disruption leads to the activation of effector caspases, specifically caspase 3 and 7, which are key executioners of apoptosis. Concurrently, this compound has been observed to down-regulate the activity of NF-κB, a transcription factor known for its pro-survival roles in cancer cells.[1]
Caption: Signaling pathway of this compound-induced apoptosis in hepatoma cells.
Experimental Protocols
The following are detailed methodologies for key experiments utilized to assess the pro-apoptotic activity of chemical compounds like this compound.
1. Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (or other test compounds)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer to each well.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells after treatment with this compound.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
-
3. Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells to extract total proteins.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
-
Experimental Workflow
The validation of a pro-apoptotic compound typically follows a structured workflow, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Caption: Standard workflow for validating pro-apoptotic activity.
References
A Comparative Guide to the Quantification of Actinodaphnine: HPLC vs. LC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Actinodaphnine, an aporphine alkaloid with significant pharmacological potential, requires robust and reliable analytical methods for its determination in various matrices. This guide provides a detailed comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: A Comparative Overview
The following table summarizes the validation parameters for an established HPLC-UV method for the quantification of aporphine alkaloids, including this compound. A corresponding set of expected performance characteristics for a hypothetical, yet typical, LC-MS/MS method is included to provide a comparative perspective.
| Validation Parameter | HPLC-UV Method | Expected LC-MS/MS Method Performance |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | ~1 µg/mL | 0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL | 0.5 - 25 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%Recovery) | 95 - 105% | 85 - 115% |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on mass-to-charge ratio (m/z) |
| Analysis Time | 15 - 30 minutes | 2 - 10 minutes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on established methods for the quantification of aporphine alkaloids.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient elution is typically employed. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient may start at a low percentage of B, gradually increasing to elute the compound of interest.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV detection at a wavelength of approximately 280 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Extraction of this compound from the matrix (e.g., plant material, biological fluid) using a suitable solvent (e.g., methanol, ethanol).
-
Sonication or vortexing to ensure complete extraction.
-
Centrifugation to pellet solid debris.
-
Filtration of the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Standard Preparation :
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to prepare a series of calibration standards of known concentrations.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method (Prospective)
The following outlines a typical protocol for an LC-MS/MS method for the quantification of a small molecule like this compound.
-
Instrumentation : An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : A C18 or similar reversed-phase column, often with a shorter length and smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : Similar to HPLC, typically a gradient of water and an organic solvent (acetonitrile or methanol) with a modifier like formic acid to improve ionization.
-
Flow Rate : 0.2 - 0.5 mL/min.
-
Column Temperature : 35 - 40 °C.
-
Injection Volume : 1 - 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+), as aporphine alkaloids are basic and readily protonated.
-
Detection Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion (the protonated molecule of this compound) and a specific product ion generated by collision-induced dissociation.
-
Ion Source Parameters : Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for maximizing signal intensity.
-
-
Sample Preparation :
-
Similar extraction procedures as for HPLC can be used.
-
For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove matrix interferences.
-
The final extract is typically reconstituted in a solvent compatible with the initial mobile phase conditions.
-
-
Standard Preparation :
-
Preparation of calibration standards in a matrix that matches the samples to be analyzed (matrix-matched calibration curve) to compensate for matrix effects.
-
Use of a stable isotope-labeled internal standard is highly recommended to improve accuracy and precision.
-
Mandatory Visualization
Caption: Experimental workflow for the cross-validation of this compound quantification methods.
Objective Comparison
HPLC-UV is a robust, widely available, and cost-effective technique for the quantification of this compound. It offers good precision and accuracy, making it suitable for routine quality control and analysis of relatively high-concentration samples. However, its sensitivity is limited, and its specificity can be compromised by co-eluting compounds that absorb at the same wavelength.
LC-MS , particularly tandem mass spectrometry (LC-MS/MS), provides significantly higher sensitivity and selectivity compared to HPLC-UV. The ability to monitor specific mass transitions for the analyte of interest makes it less susceptible to matrix interferences, which is a major advantage when analyzing complex samples such as biological fluids or herbal extracts. This enhanced selectivity and sensitivity allow for the detection and quantification of this compound at much lower concentrations. While the initial instrument cost is higher, the potential for faster analysis times and reduced need for extensive sample cleanup can offset this in the long run for high-throughput applications.
A Comparative Analysis of the Anti-Inflammatory Effects of Actinodaphnine and Common NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Actinodaphnine, a naturally occurring alkaloid, with established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) – Ibuprofen, Diclofenac, and Celecoxib. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in inflammation and drug discovery.
Mechanism of Action: A Tale of Two Pathways
NSAIDs, the cornerstone of anti-inflammatory therapy, primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] By blocking this pathway, NSAIDs effectively reduce the inflammatory response.
This compound, an aporphine alkaloid, appears to operate through a distinct and potentially more targeted mechanism. While research on this compound itself is emerging, studies on the structurally similar and closely related alkaloid, boldine , provide significant insights. Boldine has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).[5][6] By down-regulating NF-κB, this compound and related alkaloids can potentially offer a more nuanced approach to controlling inflammation. Furthermore, this compound has been shown to modulate the levels of nitric oxide (NO) and reactive oxygen species (ROS), which are also critical players in the inflammatory cascade.[5]
Quantitative Comparison of Anti-Inflammatory Potency
To facilitate a direct comparison, the following table summarizes the available quantitative data for this compound (using boldine as a proxy for in vivo data) and the selected NSAIDs. The data highlights the differing potencies and selectivities of these compounds.
| Compound | Target(s) | IC50/ED50 | Assay |
| This compound (as Boldine) | Prostaglandin Synthesis, Inflammation | ED50: 34 mg/kg (p.o.) | Carrageenan-induced paw edema in guinea pigs[1] |
| Ibuprofen | COX-1 | IC50: 13 µM | Enzyme Assay[7] |
| COX-2 | IC50: 370 µM | Enzyme Assay[7] | |
| Diclofenac | COX-1 | IC50: 4 nM | Human COX-1 in CHO cells[8] |
| COX-2 | IC50: 1.3 nM | Human COX-2 in CHO cells[8] | |
| Celecoxib | COX-1 | IC50: 15 µM | Sf9 cells[9] |
| COX-2 | IC50: 40 nM | Sf9 cells[9] |
Note: IC50 represents the half-maximal inhibitory concentration in in vitro assays, while ED50 represents the half-maximal effective dose in in vivo studies. A lower value indicates higher potency.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by NSAIDs and this compound.
References
- 1. Anti-inflammatory and antipyretic effects of boldine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Boldine and Reticuline Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacology of boldine: summary of the field and update on recent advances [frontiersin.org]
- 5. This compound induces apoptosis through increased nitric oxide, reactive oxygen species and down-regulation of NF-kappaB signaling in human hepatoma Mahlavu cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Independent Verification of Actinodaphnine's Effect on NF-kappaB Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Actinodaphnine's performance in modulating the NF-kappaB signaling pathway against two well-documented inhibitors: Curcumin and Parthenolide. Due to the limited availability of direct quantitative data for this compound's inhibition of NF-kappaB, this comparison relies on a qualitative assessment of its reported effects alongside quantitative data for the selected alternatives. The guide includes detailed experimental protocols for key assays and visual representations of the signaling pathway and experimental workflows to support further independent verification.
Introduction to NF-kappaB Signaling
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor complex that plays a pivotal role in regulating the immune and inflammatory responses, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins known as inhibitors of kappaB (IκB). Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB complex to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes involved in inflammation and cell survival. Dysregulation of the NF-κB pathway is implicated in numerous chronic inflammatory diseases and cancers, making it a significant target for therapeutic intervention.
Comparative Analysis of NF-kappaB Inhibitors
This section details the available evidence for the effect of this compound on NF-kappaB signaling and provides a quantitative comparison with Curcumin and Parthenolide.
This compound
This compound is a natural alkaloid that has been reported to down-regulate the activity of NF-kappaB in human hepatoma Mahlavu cells[1]. This down-regulation is associated with the induction of apoptosis, a process of programmed cell death, and is thought to be mediated by an increase in intracellular nitric oxide (NO) and reactive oxygen species (ROS)[1]. While the inhibitory effect of this compound on the NF-kappaB pathway has been established, to date, no publicly available studies have provided specific quantitative data, such as IC50 values, for its direct inhibition of NF-kappaB activity. Further research employing assays like luciferase reporter assays or electrophoretic mobility shift assays (EMSA) is required to quantify its potency.
Curcumin and Parthenolide: Alternative NF-kappaB Inhibitors
Curcumin, a natural polyphenol from turmeric, and Parthenolide, a sesquiterpene lactone from the feverfew plant, are well-characterized inhibitors of the NF-kappaB pathway with available quantitative data.
Data Presentation: Comparison of NF-kappaB Inhibitors
| Compound | Target in NF-κB Pathway | IC50 for NF-κB Inhibition | Cell Line | Assay Used | Reference |
| This compound | NF-κB activity (down-regulation) | Not available | Mahlavu (human hepatoma) | Not specified | [1] |
| Curcumin | IKKβ, p65 | ~18 µM | RAW 264.7 (macrophage) | Luciferase Reporter Assay | |
| Parthenolide | IKK complex | Not specified for direct NF-κB inhibition | Various | Western Blot for IκBα degradation |
Note: The IC50 values can vary depending on the cell line, stimulus, and specific assay conditions.
Signaling Pathway and Points of Intervention
The following diagram illustrates the canonical NF-kappaB signaling pathway and the known or proposed points of intervention for this compound, Curcumin, and Parthenolide.
References
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Actinodaphnine and its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
Actinodaphnine, a naturally occurring aporphine alkaloid, has emerged as a promising candidate in cancer research, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and its synthetic analogues, supported by experimental data. We delve into the critical structural features influencing its biological activity and explore how synthetic modifications can enhance its therapeutic potential.
Biological Activity of this compound
This compound, extracted from plants of the Lauraceae family, exhibits a range of pharmacological activities, with its anticancer properties being the most extensively studied.[1][2] It functions as an apoptosis inducer, a topoisomerase inhibitor, an antifungal agent, an antibacterial agent, and a platelet aggregation inhibitor.[3]
Cytotoxic Effects
This compound has demonstrated dose-dependent cytotoxic activity against several human cancer cell lines. The table below summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mahlavu | Human Hepatoma | Not specified, but dose-dependent apoptosis observed | [1] |
| Mel-5 | Melanoma | 25.7 | [4] |
| HL-60 | Promyelocytic Leukemia | 15.4 | [4] |
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which this compound exerts its cytotoxic effects is through the induction of apoptosis.[1] This programmed cell death is initiated by an increase in intracellular nitric oxide (NO) and reactive oxygen species (ROS).[1] The surge in ROS and/or NO leads to a disruption of the mitochondrial transmembrane potential and the subsequent activation of caspases, ultimately committing the cancer cells to the apoptotic pathway.[1] Furthermore, this compound has been shown to down-regulate the activity of the nuclear factor kappaB (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[1]
Caption: Signaling pathway of this compound-induced apoptosis.
Structure-Activity Relationship of Aporphine Alkaloids
The biological activity of aporphine alkaloids, including this compound, is intrinsically linked to their chemical structure. Key structural features that influence their anticancer effects include the substituents on the aporphine core. For instance, the presence of a 1,2-methylenedioxy group and an oxo-group at the C7 position in oxoaporphines are considered crucial for their potent anti-protozoal and anticancer activities.[5]
While specific SAR studies on a wide range of synthetic this compound analogues are not extensively available in the reviewed literature, research on related aporphine alkaloids like boldine suggests that modifications such as the introduction of phenolic groups and the basic benzylicamine function contribute to their antioxidative and pharmacological properties.[2] Increasing the lipophilicity of these derivatives is also a strategy to enhance their in vivo potency by improving intestinal absorption and reducing biotransformation and excretion.[2]
Comparison with Other Aporphine Alkaloids
Several other aporphine alkaloids isolated alongside this compound from Cassytha filiformis have also demonstrated cytotoxic activities. A comparative summary of their IC50 values is presented below.
| Alkaloid | HeLa (Cervical Cancer) IC50 (µM) | 3T3 (Fibroblast) IC50 (µM) | Mel-5 (Melanoma) IC50 (µM) | HL-60 (Promyelocytic Leukemia) IC50 (µM) | Reference |
| Neolitsine | 21.6 | 21.4 | - | - | [4] |
| Cassythine | - | - | 24.3 | 19.9 | [4] |
| This compound | - | - | 25.7 | 15.4 | [4] |
Neolitsine was found to be the most active against HeLa and 3T3 cells, while Cassythine and this compound showed higher activity against Mel-5 and HL-60 cells, respectively.[4]
Experimental Protocols
Cell Culture and Cytotoxicity Assay
Cell Lines: Human hepatoma Mahlavu cells, HeLa (human cervical cancer), 3T3 (mouse embryonic fibroblast), Mel-5 (human melanoma), and HL-60 (human promyelocytic leukemia) cells.
Culture Conditions: Cells are typically cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or its analogues for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Apoptosis Assays
Measurement of Intracellular ROS and NO:
-
Treat cells with the test compound.
-
For ROS detection, incubate the cells with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
For NO detection, use a fluorescent probe like 4,5-diaminofluorescein diacetate (DAF-2DA).
-
Analyze the fluorescence intensity using flow cytometry or a fluorescence microscope.
Analysis of Mitochondrial Transmembrane Potential (ΔΨm):
-
Stain the treated cells with a cationic lipophilic dye such as JC-1 or Rhodamine 123.
-
In healthy cells, JC-1 aggregates in the mitochondria and emits red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.
-
Analyze the change in fluorescence using flow cytometry.
Caspase Activity Assay:
-
Use commercially available kits to measure the activity of caspases, such as caspase-3/7.
-
These assays typically involve a luminogenic or fluorogenic substrate that is cleaved by the active caspase, producing a measurable signal.
Western Blot Analysis for NF-κB
-
Lyse the treated cells and extract the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the protein of interest (e.g., p65 subunit of NF-κB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for evaluating this compound and its analogues.
Future Perspectives
The promising anticancer activity of this compound warrants further investigation into its SAR through the synthesis and biological evaluation of a broader range of analogues. Future studies should focus on:
-
Systematic structural modifications: Exploring the impact of altering substituents on the aromatic rings and the nitrogen atom of the aporphine core.
-
Quantitative SAR (QSAR) studies: Developing computational models to predict the biological activity of new analogues and guide rational drug design.
-
In vivo studies: Evaluating the efficacy and toxicity of the most potent analogues in animal models of cancer.
-
Combination therapies: Investigating the synergistic effects of this compound and its analogues with existing chemotherapeutic agents.
By systematically exploring the structure-activity landscape of this compound and its synthetic derivatives, researchers can pave the way for the development of novel and more effective anticancer drugs.
References
- 1. This compound induces apoptosis through increased nitric oxide, reactive oxygen species and down-regulation of NF-kappaB signaling in human hepatoma Mahlavu cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H17NO4 | CID 160502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Actinodaphnine with Chemotherapy: A Research Framework
For Researchers, Scientists, and Drug Development Professionals
While the therapeutic potential of natural compounds in oncology is a burgeoning field, direct experimental evidence for the synergistic effects of Actinodaphnine with conventional chemotherapy drugs remains to be established. This guide provides a comprehensive framework for researchers to evaluate these potential synergies. By leveraging the known mechanisms of this compound and established chemotherapy agents, we outline the hypothetical basis for combination therapy and provide detailed experimental protocols to test these hypotheses.
Understanding this compound: A Standalone Antitumor Agent
This compound, an alkaloid extracted from Cinnamomum insularimontanum, has demonstrated cytotoxic effects in human hepatoma Mahlavu cells.[1] The proposed mechanism of action involves the induction of apoptosis through a cascade of intracellular events.
Key Mechanistic Features of this compound:
-
Induction of Oxidative Stress: Treatment with this compound leads to an increase in intracellular nitric oxide (NO) and reactive oxygen species (ROS).[1]
-
Mitochondrial Disruption: The accumulation of ROS disrupts the mitochondrial transmembrane potential (ΔΨm).[1]
-
Caspase Activation: Disruption of the mitochondrial potential triggers the activation of caspase-3 and caspase-7, key executioners of apoptosis.[1]
-
Downregulation of NF-κB Signaling: this compound has been shown to down-regulate the activity of nuclear factor kappaB (NF-κB), a crucial signaling pathway involved in cell survival, inflammation, and proliferation.[1]
Hypothetical Synergistic Interactions with Chemotherapy
Based on its mechanism of action, this compound could potentially enhance the efficacy of several classes of chemotherapy drugs.
| Chemotherapy Drug | Mechanism of Action | Potential Synergistic Effect with this compound |
| Doxorubicin | Intercalates with DNA, inhibits topoisomerase II, and generates free radicals. | Enhanced Apoptosis: The combined increase in ROS from both agents could overwhelm cellular antioxidant defenses, leading to greater DNA damage and mitochondrial dysfunction. This compound's inhibition of the pro-survival NF-κB pathway may lower the threshold for Doxorubicin-induced apoptosis. |
| Cisplatin | Forms DNA adducts, leading to DNA damage and cell cycle arrest. | Overcoming Resistance: Cisplatin resistance is often associated with increased DNA repair and anti-apoptotic signaling. This compound-induced ROS could further potentiate DNA damage, while its inhibition of NF-κB could counteract resistance mechanisms. |
| Paclitaxel | Stabilizes microtubules, leading to mitotic arrest and apoptosis. | Multi-pathway Inhibition: Combining Paclitaxel's disruption of mitosis with this compound's induction of mitochondrial-mediated apoptosis would target two distinct critical cellular processes, potentially leading to a more robust and sustained antitumor effect. |
Experimental Protocols for Evaluating Synergy
To investigate the potential synergistic effects of this compound with chemotherapy drugs, a series of in vitro experiments are recommended.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and each chemotherapy drug individually, and to assess the cytotoxic effect of the combination.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the chemotherapy drug (e.g., Doxorubicin), or a combination of both for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 values are determined by plotting cell viability against drug concentration.
Combination Index (CI) Calculation
Objective: To quantitatively determine if the interaction between this compound and the chemotherapy drug is synergistic, additive, or antagonistic.
Methodology:
-
Experimental Design: Based on the individual IC50 values, design a combination experiment with a constant ratio of the two drugs at various concentrations (e.g., 0.25 x IC50, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Cell Viability Assay: Perform the MTT assay as described above with the combination treatments.
-
CI Calculation: Use the Chou-Talalay method to calculate the Combination Index (CI) using software like CompuSyn.
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the combination treatment induces a greater apoptotic effect than the individual drugs.
Methodology:
-
Cell Treatment: Treat cells with this compound, the chemotherapy drug, and the combination at their respective IC50 concentrations for 48 hours.
-
Cell Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Data Presentation for Comparison
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: IC50 Values (µM) of this compound and Chemotherapy Drugs in Different Cancer Cell Lines (Hypothetical Data)
| Cell Line | This compound | Doxorubicin | Cisplatin | Paclitaxel |
| HepG2 | 15.2 | 0.8 | 5.6 | 0.05 |
| A549 | 25.8 | 1.2 | 8.1 | 0.08 |
| MCF-7 | 18.5 | 0.5 | 4.9 | 0.03 |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin in HepG2 Cells (Hypothetical Data)
| Drug Concentration (Fraction of IC50) | CI Value | Interpretation |
| 0.25 x IC50 | 0.65 | Synergism |
| 0.5 x IC50 | 0.48 | Strong Synergism |
| 1.0 x IC50 | 0.72 | Synergism |
| 2.0 x IC50 | 0.91 | Slight Synergism |
Table 3: Percentage of Apoptotic Cells (Annexin V+) after Treatment (Hypothetical Data for HepG2 Cells)
| Treatment | Percentage of Apoptotic Cells |
| Control | 5.2% |
| This compound (IC50) | 25.8% |
| Doxorubicin (IC50) | 35.1% |
| This compound + Doxorubicin | 68.4% |
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
References
Replicating Key Experiments on Actinodaphnine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Actinodaphnine's mechanism of action against established alternatives, supported by experimental data. Detailed methodologies for replicating key experiments are outlined to facilitate further research and validation.
Executive Summary
This compound, a natural compound, has demonstrated cytotoxic effects in cancer cells, particularly in human hepatoma cells. Its primary mechanism of action involves the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS) and nitric oxide (NO). This leads to the disruption of the mitochondrial membrane potential and subsequent activation of caspases. Furthermore, this compound has been shown to down-regulate the pro-survival NF-κB signaling pathway. This guide compares the efficacy of this compound with Doxorubicin, a well-known ROS-inducing chemotherapeutic agent, and Bortezomib, a proteasome inhibitor that affects the NF-κB pathway.
Comparative Performance Analysis
The following tables summarize the quantitative data on the cytotoxic and mechanistic effects of this compound and its comparators, Doxorubicin and Bortezomib, in liver cancer cell lines.
Table 1: Cytotoxicity (IC50) in Liver Cancer Cell Lines
| Compound | Cell Line | IC50 | Incubation Time | Citation |
| This compound | Mahlavu | Data not available | 24h | [1] |
| Doxorubicin | HepG2 | ~0.45 µg/mL (~0.78 µM) | 24h | [2] |
| HepG2 | 1.679 µg/mL (~2.9 µM) | Not specified | [3] | |
| HepG2 | 7.98 µg/mL (~13.7 µM) | Not specified | [4] | |
| HepG2 | 12.18 µM | 24h | [5] | |
| Bortezomib | HepG2 | 15.6 nM | 72h | [6] |
| HepG2 | 37.5 nM | 72h | [7] |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Concentration | Apoptotic Cells (%) | Time | Citation |
| This compound | Mahlavu | Dose-dependent | Not specified | Not specified | [1] |
| Doxorubicin | HepG2 | 0.3 µg/mL | 28.33% | 24h | [8] |
| HepG2 (hypoxic) | IC50 | 27.44% ± 2.25% | 24h | [9] | |
| Bortezomib | HepG2 | 4 nM | Increased | 48h | [10] |
| HepG2 | 8 nM | Increased | 48h | [10] | |
| HepG2 | 16 nM | Increased | 48h | [10] |
Table 3: Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production
| Compound | Endpoint | Cell Line | Effect | Citation |
| This compound | ROS | Mahlavu | Increased | [1] |
| NO | Mahlavu | Increased | [1] | |
| Doxorubicin | ROS | HepG2 | Increased | [9] |
| NO | HepG2 | Limited elevation | [3] | |
| Bortezomib | ROS | HepG2 | Induces oxidative stress | [10] |
Table 4: NF-κB Pathway Inhibition
| Compound | Cell Line | Effect | Citation |
| This compound | Mahlavu | Down-regulated activity | [1] |
| Bortezomib | HepG2 | Repression of NF-κB signaling | [10] |
| MM.1S | Inhibits NF-κB activity | [11] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding and replication of the key experiments, the following diagrams illustrate the proposed signaling pathway of this compound and the general workflows for the crucial assays.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflows for key mechanism of action assays.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide, designed to be adaptable for specific laboratory conditions.
Cell Viability and IC50 Determination (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Hepatoma cell lines (e.g., Mahlavu, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound, Doxorubicin, Bortezomib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Materials:
-
Hepatoma cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the specified duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To measure the intracellular levels of ROS.
-
Materials:
-
Hepatoma cell lines
-
Test compounds
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Black 96-well plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a black 9-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds for the desired time.
-
Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Objective: To quantify the amount of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Hepatoma cell lines
-
Test compounds
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells and treat with test compounds as described for other assays.
-
After the incubation period, collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
NF-κB Reporter Gene Assay
-
Objective: To measure the transcriptional activity of NF-κB.
-
Materials:
-
Hepatoma cell lines
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Test compounds
-
TNF-α (as a stimulant)
-
Luciferase Assay System
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, treat the cells with the test compounds for a specified pre-incubation time.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Calculate the relative NF-κB activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
References
- 1. This compound induces apoptosis through increased nitric oxide, reactive oxygen species and down-regulation of NF-kappaB signaling in human hepatoma Mahlavu cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Bortezomib-resistance is associated with increased levels of proteasome subunits and apoptosis-avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sublethal hyperthermia enhances anticancer activity of doxorubicin in chronically hypoxic HepG2 cells through ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of bortezomib on intracellular antioxidant and apoptosis in HepG2cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of NF-κB DNA binding suppresses myeloma growth via intracellular redox and tumor microenvironment modulation - PMC [pmc.ncbi.nlm.nih.gov]
A review comparing the therapeutic potential of various aporphine alkaloids.
An in-depth analysis of the cytotoxic, antimicrobial, and receptor binding activities of prominent aporphine alkaloids, providing a framework for future drug discovery and development.
Aporphine alkaloids, a large and structurally diverse class of isoquinoline alkaloids, have long been a subject of scientific scrutiny due to their wide array of pharmacological activities.[1][2] Found in various plant families, these natural compounds have demonstrated significant potential in several therapeutic areas, including cancer, infectious diseases, and neurological disorders.[3][4] This guide offers a comparative review of the therapeutic potential of several well-characterized aporphine alkaloids, presenting quantitative data on their biological activities, detailed experimental protocols for key assays, and visualizations of their molecular mechanisms of action.
Comparative Biological Activities of Aporphine Alkaloids
To facilitate a clear comparison of the therapeutic potential of various aporphine alkaloids, the following tables summarize their cytotoxic effects against cancer cell lines, antimicrobial activity against pathogenic microorganisms, and binding affinities for key neurotransmitter receptors.
Table 1: Cytotoxicity of Aporphine Alkaloids Against Human Cancer Cell Lines (IC50 in µM)
| Alkaloid | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| Liriodenine | 1.66 - 4.35[5] | 18.2 µg/mL[6] | 12.0 µg/mL[6] | 27 µg/mL[7] |
| Glaucine | Inhibits proliferation[8] | - | - | - |
| Nuciferine | - | - | - | Inhibits proliferation[3] |
| Boldine | Cytotoxic effect[9] | - | - | - |
| Oxostephanine | 0.24 µg/mL[5] | - | 1 µg/mL[10] | - |
| Roemerine | - | - | - | - |
| Norushinsunine | 8.4 µg/mL[6] | 8.8 µg/mL[6] | 7.6 µg/mL[6] | - |
| Reticuline | 13.0 µg/mL[6] | 19.8 µg/mL[6] | 17.4 µg/mL[6] | - |
Table 2: Antimicrobial Activity of Aporphine Alkaloids (MIC in µM or µg/mL)
| Alkaloid | Staphylococcus aureus | Bacillus subtilis | Yersinia enterocolitica | Mycobacterium tuberculosis |
| Oliveridine | - | - | 25 µmol/L[11][12] | - |
| Pachypodanthine | - | - | 100 µmol/L[11][12] | - |
| Roemerine | 32 - 64 µg/mL[9] | - | - | - |
| Lysicamine | 13.33 ± 0.57 mm (inhibition zone)[7] | 15.50 ± 0.57 mm (inhibition zone)[7] | - | - |
| Thailandine | 30 µg/mL[5] | - | - | 6.2 µg/mL[5] |
| Oxostephanine | Antimicrobial activity reported[5] | - | - | - |
Table 3: Receptor Binding Affinities of Aporphine Alkaloids (Ki in nM)
| Alkaloid | Dopamine D1 | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| (R)-Roemerine | >10,000 | 2,650 | 1,250 | 62[13] |
| (±)-Nuciferine | - | - | - | 139[13] |
| Nantenine | - | - | - | 850[14] |
| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | 6450 | 1.3[15] | - | - |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | 1690 | 44[15] | - | - |
| (R)-11-hydroxyaporphine | Potent antagonist[16] | - | - | - |
| (R)-10-bromo-11-hydroxyaporphine | Potent antagonist[16] | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key assays used to generate the data presented in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[17][18]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the aporphine alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
References
- 1. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aporphine Alkaloids from the Leaves of Phoebe grandis (Nees) Mer. (Lauraceae) and Their Cytotoxic and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Aporphinoid alkaloids as antimicrobial agents against Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of Actinodaphnine: A Guide for Laboratory Professionals
Actinodaphnine is an aporphine alkaloid with known cytotoxic, antibacterial, and antifungal properties.[1] Due to its biological activity, it must be handled as a hazardous chemical, and all waste generated from its use requires proper disposal to ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure you are familiar with your institution's chemical hygiene plan and have access to the necessary personal protective equipment (PPE).
Required PPE:
-
Standard laboratory coat
-
Safety glasses with side shields or chemical splash goggles
-
Appropriate chemical-resistant gloves (e.g., nitrile)
All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste involves segregation, containment, and labeling. Never dispose of this compound or its contaminated materials down the drain or in regular trash.
Waste Segregation
Proper segregation at the point of generation is critical. All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired this compound
-
Contaminated labware (e.g., vials, pipette tips, flasks)
-
Contaminated PPE (e.g., gloves, disposable lab coats)
-
Solutions containing this compound
-
Materials used for cleaning spills
Waste Containment
All this compound waste must be collected in designated, compatible, and properly sealed hazardous waste containers.
-
Solid Waste:
-
Collect solid this compound, contaminated powders, and contaminated labware (such as pipette tips and vials) in a designated, puncture-resistant container with a secure lid.
-
The container should be clearly labeled as "Hazardous Waste - Cytotoxic Chemical" and should include the name "this compound."
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy).
-
The container must have a secure, screw-top lid.
-
Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be collected separately.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent composition.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as containing cytotoxic waste.
-
Labeling and Storage
Proper labeling is a key component of safe waste management.
-
All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The specific hazards (e.g., "Toxic," "Cytotoxic")
-
The name of the principal investigator and laboratory contact information.
-
Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked.
Requesting Disposal
Once a waste container is full (do not overfill; leave at least 10% headspace for liquids) or has been in accumulation for the maximum time allowed by your institution (often 90 days), arrange for its collection by your EHS department or a certified hazardous waste contractor. Follow your institution's specific procedures for requesting a waste pickup.
Quantitative Data for Hazardous Waste Management
The following table summarizes general quantitative limits for the accumulation of hazardous chemical waste in a laboratory setting. These are typical values and may vary by institution and jurisdiction. Always confirm the specific limits with your EHS department.
| Parameter | Guideline |
| Container Fill Level | Do not exceed 90% of the container's capacity to allow for expansion and prevent spills. |
| Satellite Accumulation | A laboratory can typically accumulate up to 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste at any one time. |
| Storage Time Limit | Hazardous waste must typically be removed from the laboratory within 90 days of the accumulation start date. |
Experimental Protocol: Decontamination of Surfaces
In the event of a minor spill or for routine cleaning of surfaces where this compound has been handled, the following decontamination procedure should be followed.
Materials:
-
Appropriate PPE (lab coat, goggles, two pairs of chemical-resistant gloves)
-
Low-lint absorbent pads or wipes
-
Detergent solution (e.g., 1% sodium dodecyl sulfate)
-
70% isopropyl alcohol or ethanol
-
Designated hazardous waste container for solid waste
Procedure:
-
Don PPE: Ensure all required personal protective equipment is worn before beginning decontamination.
-
Initial Cleaning: Moisten a low-lint wipe with the detergent solution. Wipe the entire contaminated surface in one direction, starting from the outer edge and moving inward. Dispose of the wipe in the designated hazardous waste container.
-
Rinsing: Moisten a new wipe with water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe in the hazardous waste container.
-
Final Decontamination: Moisten a new wipe with 70% alcohol and wipe the surface again. Allow the surface to air dry completely.
-
PPE Disposal: Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container. Remove the lab coat, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
Essential Safety and Logistics for Handling Actinodaphnine
For Researchers, Scientists, and Drug Development Professionals
Actinodaphnine is an aporphine alkaloid with recognized biological activities, including cytotoxic properties.[1][2] As such, it should be handled with the utmost care to prevent occupational exposure. Routes of exposure for similar cytotoxic compounds include inhalation of aerosols or particles, dermal absorption, and ingestion.[3]
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a comprehensive PPE strategy is mandatory to create a barrier between the researcher and the compound.[4] The following table outlines the required PPE for various stages of handling this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Disposable, solid-front, long-sleeved gown with cuffed sleeves- Double-gloving with chemotherapy-rated gloves- N95 or higher-level respirator- Full-face shield and safety goggles | To prevent inhalation of fine particles and protect skin and mucous membranes from contact. |
| Handling Solutions | - Disposable, solid-front, long-sleeved gown with cuffed sleeves- Double-gloving with chemotherapy-rated gloves- Safety goggles with side shields- Work within a certified chemical fume hood or biological safety cabinet | To protect against splashes and aerosols. |
| General Laboratory Work | - Laboratory coat- Single pair of nitrile gloves- Safety glasses | Standard laboratory practice to protect against minimal exposure risks. |
| Spill Cleanup | - Disposable, solid-front, long-sleeved gown- Double-gloving with chemotherapy-rated gloves- N95 or higher-level respirator- Full-face shield and safety goggles- Disposable shoe covers | To ensure maximum protection during direct contact with a significant amount of the compound. |
Quantitative Data Summary
While specific LD50 or OEL values for this compound are not established, its cytotoxic potential has been demonstrated in vitro.
| Cell Line | IC50 (Inhibitory Concentration 50%) | Reference |
| Mel-5 (Human Melanoma) | 25.7 µM | [1] |
| HL-60 (Human Promyelocytic Leukemia) | 15.4 µM | [1] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
General Protocol for Handling this compound Powder:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood or a powder containment hood.
-
Weighing: Use a calibrated analytical balance. To minimize dust generation, use a spatula to carefully transfer the powder.
-
Solubilization: If preparing a solution, add the solvent to the vessel containing the this compound powder slowly to avoid splashing.
-
Cleanup: After handling, decontaminate the work surface with an appropriate cleaning agent (e.g., a detergent solution followed by a rinse).[5] Dispose of all contaminated disposables as cytotoxic waste.[6]
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first.[6]
Operational and Disposal Plans
Spill Management:
In the event of a spill, the area should be immediately secured to prevent further contamination.
-
Alert personnel in the immediate vicinity.
-
Don the appropriate spill cleanup PPE. [5]
-
Contain the spill: For liquid spills, use absorbent pads. For powder spills, gently cover with damp absorbent towels to avoid aerosolization.[5]
-
Clean the area: Work from the outside of the spill inwards, using a detergent solution, followed by a rinse with water.[5]
-
Dispose of all contaminated materials (absorbent pads, towels, gloves, etc.) in a designated cytotoxic waste container.[6][7]
Waste Disposal:
All waste generated from the handling of this compound must be treated as cytotoxic waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and any disposable equipment. It should be collected in clearly labeled, sealed, purple cytotoxic waste bags or containers.[7][8]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated cytotoxic sharps container.[6]
-
Final Disposal: All cytotoxic waste should be disposed of through a licensed hazardous waste disposal service, with high-temperature incineration being the required method.[7][8]
Visualized Workflows
Caption: Workflow for the safe handling of this compound.
Caption: Disposal plan for this compound-contaminated waste.
References
- 1. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H17NO4 | CID 160502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. Occupational exposure limit - Wikipedia [en.wikipedia.org]
- 5. Procedure for managing cytotoxic spill | Asia Pacific Oncology Pharmacy Community [apopc.asia]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. thepharmavision.com [thepharmavision.com]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
